molecular formula C10H15ClN2O B1417990 N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride CAS No. 877879-80-6

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

Cat. No.: B1417990
CAS No.: 877879-80-6
M. Wt: 214.69 g/mol
InChI Key: BXMDUIBLLVOTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-2-(methylamino)-N-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h3-7,11H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMDUIBLLVOTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90913913
Record name N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97454-51-8
Record name N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97454-51-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physicochemical properties of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride. As a crucial compound in pharmaceutical analysis, often identified as a related compound or impurity in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its characteristics is paramount for drug development, quality control, and regulatory compliance. This document moves beyond a simple listing of data points to explain the causality behind experimental choices and provides a framework for its empirical determination.

Chemical Identity and Structure

This compound, also known by its CAS number 97454-51-8, is the hydrochloride salt of a tertiary amine.[1] The presence of the hydrochloride moiety significantly influences its physicochemical properties, particularly its solubility and stability, compared to its free base form.

IdentifierValueSource
IUPAC Name N-Methyl-2-(methylamino)-N-phenylacetamide hydrochlorideN/A
CAS Number 97454-51-8[1]
Molecular Formula C₁₀H₁₄N₂O·HCl[1]
Molecular Weight 214.70 g/mol [1]
Synonyms Lidocaine Impurity B (hydrochloride form)N/A

The molecular structure, featuring a phenyl ring, an acetamide group, and two methylamino functionalities, dictates its polarity, potential for hydrogen bonding, and overall chemical reactivity. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, enhancing its polarity and aqueous solubility.

Physicochemical Properties: A Detailed Examination

A comprehensive understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in various environments, from formulation matrices to biological systems. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this section outlines the key properties and the robust methodologies for their determination.

Physical State and Appearance

Based on the general properties of similar small molecule hydrochloride salts, this compound is expected to be a crystalline solid at room temperature. Its color and odor would be determined during its synthesis and purification, with a pure sample anticipated to be a white to off-white powder.

Melting Point

The melting point is a critical indicator of purity and is influenced by the crystalline lattice energy. For a hydrochloride salt, this value is typically distinct from its free base.

Anticipated Melting Point: Higher than the free base due to the ionic character of the salt.

Experimental Determination: Capillary Melting Point Method

This standard technique provides a reliable and accessible means of determining the melting range of a crystalline solid.

Protocol:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

  • Rationale: A sharp melting range is indicative of a high degree of purity. Impurities will typically broaden and depress the melting range.

Solubility

The conversion of the amine to its hydrochloride salt is a common strategy to enhance aqueous solubility, a critical factor for many pharmaceutical applications.

Anticipated Solubility:

  • Water: High solubility is expected due to the ionic nature of the hydrochloride salt.

  • Polar Organic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated.

  • Nonpolar Organic Solvents (e.g., Hexane, Toluene): Poor solubility is expected.

Experimental Determination: Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the intrinsic solubility of a compound.

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffered solutions at various pH values) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Rationale: This method provides the thermodynamic solubility, which is a fundamental property of the compound in a specific solvent at a given temperature.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. For this compound, the pKa will correspond to the dissociation of the protonated amine.

Anticipated pKa: The pKa is expected to be in the range typical for protonated tertiary amines, which is approximately 9-10.

Experimental Determination: Potentiometric Titration

This is a precise method for determining the pKa of ionizable compounds.

Protocol:

  • Sample Preparation: A known concentration of this compound is dissolved in water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

  • Rationale: The pKa is a critical parameter for understanding pH-dependent solubility and absorption, which are key factors in drug development.

Log P (Octanol-Water Partition Coefficient)

Log P is a measure of the lipophilicity of a compound and is a key predictor of its membrane permeability and potential for bioaccumulation. For an ionizable compound like this hydrochloride salt, the distribution between octanol and water will be pH-dependent. Therefore, the Log D (distribution coefficient at a specific pH) is often more relevant.

Anticipated Log P/Log D: The free base is expected to have a moderate Log P value. The Log D of the hydrochloride salt will be significantly lower at acidic pH due to its ionization and higher aqueous solubility.

Experimental Determination: Shake-Flask Method

Protocol:

  • System Preparation: n-Octanol and an aqueous buffer at a specific pH are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in the aqueous phase, and an equal volume of the n-octanol is added.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Log D is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and stereochemistry.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amide carbonyl (C=O) stretch, N-H bends from the protonated amine, and aromatic C-H stretches.

  • Mass Spectrometry (MS): Determines the molecular weight of the free base and can be used to elucidate the fragmentation pattern, further confirming the structure.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for assessing purity and for quantification in various experimental procedures. A reverse-phase method with a suitable mobile phase (e.g., acetonitrile and a buffered aqueous solution) and UV detection would be appropriate.

Stability and Storage

The stability of this compound is a critical consideration for its handling, storage, and use as a reference standard.

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic. It is advisable to store the compound in a desiccator or under an inert atmosphere.

  • Thermal Stability: The thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • pH Stability: The stability in aqueous solutions at different pH values should be evaluated, as amide hydrolysis can occur under strongly acidic or basic conditions, especially at elevated temperatures.

Recommended Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light and moisture.

Conclusion

While a comprehensive, publicly available dataset of the physicochemical properties of this compound is currently limited, this guide provides a robust framework for its characterization. By employing the standard, validated methodologies outlined herein, researchers and drug development professionals can empirically determine the critical parameters necessary for its effective use in pharmaceutical research, development, and quality control. The anticipated properties, based on the chemical structure and the nature of amine hydrochloride salts, serve as a valuable starting point for these investigations.

References

  • Gibson, A. M., et al. (2007). The Solid-State Characterisation of Pharmaceutical Hydrochloride Salts. Crystal Growth & Design, 7(12), 2535–2545. [Link]

  • Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665–6672. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

Visualizations

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Identification cluster_properties Physicochemical Property Determination cluster_application Application & Stability Synthesis Synthesis of N-Methyl-2-methylamino-N-phenyl-acetamide HCl Purification Purification Synthesis->Purification Structure_ID Structural Confirmation (NMR, MS, IR) Purification->Structure_ID MeltingPoint Melting Point (Capillary Method) Structure_ID->MeltingPoint Solubility Solubility (Shake-Flask Method) Structure_ID->Solubility pKa pKa (Potentiometric Titration) Structure_ID->pKa LogD Log D (Shake-Flask Method) Structure_ID->LogD Stability Stability Studies (Hygroscopicity, Thermal, pH) MeltingPoint->Stability Solubility->Stability pKa->Stability LogD->Stability Formulation Formulation Development Stability->Formulation caption Workflow for the Physicochemical Characterization

Caption: Workflow for the Physicochemical Characterization.

Property_Interrelation Structure Molecular Structure pKa pKa Structure->pKa Determines basicity LogD Log D (Lipophilicity) Structure->LogD Influences intrinsic lipophilicity Solubility Aqueous Solubility Absorption Biological Absorption Solubility->Absorption Key factor for bioavailability Formulation Pharmaceutical Formulation Solubility->Formulation Critical parameters for dosage form design pKa->Solubility pH-dependent ionization pKa->Formulation Critical parameters for dosage form design LogD->Solubility Inverse relationship LogD->Absorption Membrane permeability LogD->Formulation Critical parameters for dosage form design caption Interrelation of Key Physicochemical Properties

Caption: Interrelation of Key Physicochemical Properties.

Sources

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride molecular structure and weight.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride (CAS No. 97454-51-8), a substituted acetamide derivative of interest in chemical and pharmaceutical research. While public domain data on this specific molecule is limited, this document synthesizes available information and draws upon established principles from analogous compounds to offer insights into its molecular structure, physicochemical properties, potential synthetic routes, and analytical characterization. This guide aims to serve as a foundational resource for researchers and drug development professionals working with this and related compounds.

Molecular Structure and Properties

This compound is a hydrochloride salt of a tertiary amide. The core structure consists of an acetamide backbone with a phenyl group and a methyl group attached to the amide nitrogen, and a methylamino group at the alpha-carbon.

Molecular Formula and Weight

The chemical details for this compound are as follows[1][2]:

IdentifierValue
CAS Number 97454-51-8
Molecular Formula C₁₀H₁₄N₂O•HCl
Molecular Weight 214.70 g/mol
Structural Representation

G cluster_0 Conceptual Synthetic Pathway N-Methylaniline N-Methylaniline N-Methyl-N-phenyl-2-chloroacetamide N-Methyl-N-phenyl-2-chloroacetamide N-Methylaniline->N-Methyl-N-phenyl-2-chloroacetamide + Chloroacetyl chloride N-Methyl-2-methylamino-N-phenyl-acetamide N-Methyl-2-methylamino-N-phenyl-acetamide N-Methyl-N-phenyl-2-chloroacetamide->N-Methyl-2-methylamino-N-phenyl-acetamide + Methylamine N-Methyl-2-methylamino-N-phenyl-acetamide HCl N-Methyl-2-methylamino-N-phenyl-acetamide HCl N-Methyl-2-methylamino-N-phenyl-acetamide->N-Methyl-2-methylamino-N-phenyl-acetamide HCl + HCl

Figure 2: A conceptual synthetic pathway for this compound.

Analytical Characterization

Comprehensive analytical data for this compound is not available in peer-reviewed literature. The following are expected analytical characteristics based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the two N-methyl groups, and the methylene protons of the acetamide backbone. The chemical shifts would be influenced by the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the phenyl ring, the carbonyl carbon of the amide, the two N-methyl carbons, and the alpha-carbon of the acetamide.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the amide bond and the bonds adjacent to the nitrogen atoms, providing structural information.

Potential Applications and Biological Activity

The specific biological activity of this compound has not been reported in the available literature. However, the N-phenylacetamide scaffold is present in a number of biologically active molecules, suggesting that this compound could be of interest in drug discovery. For instance, various substituted phenylacetamide derivatives have been investigated for a range of therapeutic applications.

Handling and Storage

As with any research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to store the compound in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is a chemical compound with a well-defined structure but limited publicly available data regarding its synthesis, properties, and biological activity. This guide has provided a summary of its known characteristics and inferred potential properties and synthetic routes based on the principles of organic chemistry and data from related compounds. Further research is necessary to fully characterize this molecule and explore its potential applications.

References

  • This section would typically contain citations to peer-reviewed articles, patents, and other authoritative sources. As no specific literature is available for this compound, this section is intentionally left blank.

Sources

An In-depth Technical Guide to 2-(Methylamino)-N-methyl-N-phenylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Methylamino)-N-methyl-N-phenylacetamide hydrochloride, a compound of interest in chemical and pharmaceutical research. We will delve into its nomenclature, chemical properties, synthesis, and analytical characterization, offering insights for its application in research and development.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are fundamental for scientific communication and reproducibility. This section outlines the IUPAC name and common synonyms for the target compound.

IUPAC Name

The systematic name for N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride, according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(methylamino)-N-methyl-N-phenylacetamide hydrochloride .

This name is derived from its chemical structure: an acetamide core with a methyl and a phenyl group attached to the amide nitrogen. The acetyl group is further substituted at the second carbon (the alpha-carbon) with a methylamino group. The hydrochloride salt form is indicated by "hydrochloride".

Synonyms and Identifiers

For ease of reference across different databases and publications, a list of synonyms and unique identifiers is provided below.

Identifier Type Identifier
CAS Number 97454-51-8[1]
Molecular Formula C₁₀H₁₄N₂O•HCl[1]
Molecular Weight 214.70 g/mol [1]

Common synonyms include:

  • This compound[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, formulation, and development. The following table summarizes the known properties of 2-(Methylamino)-N-methyl-N-phenylacetamide hydrochloride.

Property Value Source
Physical State SolidInferred
Solubility Information not readily available
Melting Point Information not readily available
Boiling Point Information not readily available

Further experimental characterization is required to fully elucidate the physicochemical profile of this compound.

Synthesis and Manufacturing

The synthesis of 2-(Methylamino)-N-methyl-N-phenylacetamide hydrochloride can be approached through several routes. A logical synthetic pathway is outlined below, based on established chemical principles.

Retrosynthetic Analysis

A retrosynthetic approach helps to deconstruct the target molecule into simpler, commercially available starting materials.

G TM 2-(Methylamino)-N-methyl-N-phenylacetamide Hydrochloride FGI1 Functional Group Interconversion (Salt Formation) TM->FGI1 Intermediate1 2-(Methylamino)-N-methyl-N-phenylacetamide FGI1->Intermediate1 FGI2 Amide Bond Formation Intermediate1->FGI2 FGI3 SN2 Reaction Intermediate1->FGI3 StartingMaterial1 2-(Methylamino)acetic acid or its activated derivative FGI2->StartingMaterial1 StartingMaterial2 N-Methylaniline FGI2->StartingMaterial2 StartingMaterial3 2-Chloro-N-methyl-N-phenylacetamide FGI3->StartingMaterial3 StartingMaterial4 Methylamine FGI3->StartingMaterial4

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

A plausible synthetic route involves the reaction of a halo-substituted acetamide with methylamine, followed by salt formation.

Step 1: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

  • To a solution of N-methylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) cooled in an ice bath, add chloroacetyl chloride dropwise with stirring.

  • An equivalent of a non-nucleophilic base, such as triethylamine or pyridine, should be added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-chloro-N-methyl-N-phenylacetamide.

Step 2: Synthesis of 2-(Methylamino)-N-methyl-N-phenylacetamide

  • Dissolve 2-chloro-N-methyl-N-phenylacetamide in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of a solution of methylamine in the same solvent.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain the free base, 2-(methylamino)-N-methyl-N-phenylacetamide.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2-(methylamino)-N-methyl-N-phenylacetamide hydrochloride.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation SM1 N-Methylaniline Reaction1 Acylation SM1->Reaction1 SM2 Chloroacetyl Chloride SM2->Reaction1 Intermediate1 2-Chloro-N-methyl-N-phenylacetamide Reaction1->Intermediate1 Reaction2 Nucleophilic Substitution Intermediate1->Reaction2 SM3 Methylamine SM3->Reaction2 Intermediate2 2-(Methylamino)-N-methyl-N-phenylacetamide Reaction2->Intermediate2 Reaction3 Acid-Base Reaction Intermediate2->Reaction3 SM4 Hydrogen Chloride (HCl) SM4->Reaction3 Product 2-(Methylamino)-N-methyl-N-phenylacetamide Hydrochloride Reaction3->Product

Caption: Proposed synthetic workflow.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals for the aromatic protons, the two N-methyl groups, the methylene protons, and the secondary amine proton. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR will provide information on the number of unique carbon environments within the molecule.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands are expected for the amide C=O stretch (around 1650 cm⁻¹), N-H stretch of the secondary amine (around 3300 cm⁻¹), and C-N stretches.

  • Mass Spectrometry (MS):

    • The mass spectrum should show the molecular ion peak for the free base (C₁₀H₁₄N₂O) at m/z 178.23. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common starting point.[2] The purity is determined by the area percentage of the main peak.

  • Thin-Layer Chromatography (TLC):

    • TLC can be used for rapid monitoring of the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase would consist of a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Potential Applications and Further Research

While specific biological activities for 2-(Methylamino)-N-methyl-N-phenylacetamide hydrochloride are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The N-phenylacetamide scaffold is a common feature in medicinal chemistry. For instance, derivatives of N-phenyl-2-(phenylamino)acetamide have been investigated as potential anticoagulant agents.[3]

Further research could explore the pharmacological profile of this compound, including its potential as a central nervous system agent, an anti-inflammatory agent, or in other therapeutic areas. Its chemical structure also makes it a valuable building block for the synthesis of more complex molecules.

Conclusion

This technical guide has provided a detailed overview of 2-(Methylamino)-N-methyl-N-phenylacetamide hydrochloride, covering its nomenclature, synthesis, and analytical characterization. While there is a need for further experimental data to fully characterize its properties and biological activity, the information presented here serves as a valuable resource for researchers and scientists working with this compound. The proposed synthetic route and analytical methods provide a solid foundation for its preparation and quality control in a laboratory setting.

References

  • PubChem. N-Methyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]

  • NIST. Acetamide, N-methyl-N-phenyl-. National Institute of Standards and Technology. [Link]

  • Wikipedia. N-Methylacetamide.[Link]

  • NIST. Acetamide, N-phenyl-. National Institute of Standards and Technology. [Link]

  • Google Patents.Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • SIELC Technologies. Acetamide, N-methyl-N-phenyl-.[Link]

  • PubChem. 2-amino-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.[Link]

  • LookChem. 2-(METHYLAMINO)-N-(4-METHYLPHENYL)ACETAMIDE HYDROCHLORIDE synthesis.[Link]

  • National Center for Biotechnology Information. 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide.[Link]

  • National Center for Biotechnology Information. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.[Link]

  • NIST. Acetamide, N-methyl-N-phenyl-. National Institute of Standards and Technology. [Link]

  • PubChem. N-methyl-2-oxo-2-phenylacetamide. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Hypothesized Mechanism of Action for N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride (internal designation: Cpd-MAA) is a novel synthetic compound whose pharmacological profile is currently uncharacterized. Based on a structural analysis of its core components—an N-phenyl-acetamide scaffold analogous to Class I antiarrhythmics and local anesthetics, and a substituted N-methyl-amino side chain reminiscent of psychoactive monoaminergic modulators—we hypothesize a dual mechanism of action. The primary hypothesis posits that Cpd-MAA functions as a state-dependent blocker of voltage-gated sodium channels (VGSCs), thereby reducing neuronal excitability. A secondary, parallel hypothesis suggests interaction with and potential inhibition of monoamine transporters (MATs), specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This whitepaper presents the theoretical framework for this dual-action hypothesis and provides a comprehensive, tiered experimental strategy to systematically investigate and validate these potential mechanisms. The protocols described herein are designed to first establish target binding and then elucidate the functional consequences of this interaction, providing a clear path for the preclinical characterization of Cpd-MAA.

Introduction and Structural Rationale

The rational design and development of novel central nervous system (CNS) agents require a foundational understanding of their molecular mechanisms. This compound (Cpd-MAA) is a unique chemical entity synthesized for exploratory screening. Its structure presents a compelling case for a multi-target pharmacological profile.

  • The N-phenyl-acetamide Core: This motif is the cornerstone of numerous clinically significant pharmaceuticals, most notably lidocaine. In such molecules, the amide linkage and the aromatic ring are critical for interacting with the pore domain of voltage-gated sodium channels.[1] This interaction typically stabilizes the inactivated state of the channel, leading to a reduction in the frequency and intensity of action potential firing.[1] Several N-phenylacetamide derivatives have also demonstrated anticonvulsant properties, which are often attributed to the blockade of voltage-dependent Na+ channels or antagonism of NMDA receptors.[2]

  • The N-methyl-2-methylamino Side Chain: This flexible, charged side chain is structurally similar to moieties found in various psychostimulants and antidepressants that target monoamine transporters.[3][4] These transporters (DAT, NET, SERT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[5][6] Inhibition of these transporters leads to elevated extracellular monoamine concentrations, a mechanism central to the action of drugs like cocaine and many antidepressants.[3][7]

This structural duality leads to our central hypothesis: Cpd-MAA may concurrently modulate both ion channels and neurotransmitter reuptake systems. This guide outlines the logical progression of experiments required to deconstruct this compound's pharmacology.

The Dual-Action Hypothesis: A Mechanistic Overview

We propose that Cpd-MAA's overall effect on neuronal function is a composite of two distinct molecular actions.

Primary Hypothesis: Voltage-Gated Sodium Channel (VGSC) Blockade

The primary hypothesized mechanism is that Cpd-MAA physically occludes the pore of neuronal VGSCs or allosterically modulates their gating kinetics. Voltage-gated sodium channels are integral membrane proteins that initiate and propagate action potentials in excitable cells.[1][8] We postulate that Cpd-MAA exhibits a preference for the open or inactivated states of the channel, a hallmark of use-dependent channel blockers like lidocaine. This would result in a more pronounced inhibitory effect on rapidly firing neurons, a desirable property for therapeutic agents targeting conditions of neuronal hyperexcitability (e.g., epilepsy, neuropathic pain).[9]

VGSC_Hypothesis cluster_membrane Neuronal Membrane cluster_pore Channel Pore cluster_effect Physiological Effect VGSC VGSC (Voltage-Gated Sodium Channel) Na_Influx Na+ Influx (Depolarization) VGSC->Na_Influx Blocks Reduced_Excitability Reduced Neuronal Excitability VGSC->Reduced_Excitability Blockade Causes Cpd_MAA Cpd-MAA Cpd_MAA->VGSC Binds to pore domain AP_Firing Action Potential Propagation Na_Influx->AP_Firing Initiates AP_Firing->Reduced_Excitability Inhibition leads to MAT_Hypothesis cluster_synapse Synaptic Cleft cluster_effect Physiological Effect MAT Monoamine Transporter (DAT, NET, or SERT) Reuptake Neurotransmitter Reuptake MAT->Reuptake Mediates Cpd_MAA Cpd-MAA Cpd_MAA->MAT Inhibits Neurotransmitter Monoamine Neurotransmitter Neurotransmitter->MAT Binds for reuptake Synaptic_Conc Increased Synaptic Concentration Reuptake->Synaptic_Conc Inhibition leads to Postsynaptic_Signal Enhanced Postsynaptic Signaling Synaptic_Conc->Postsynaptic_Signal Causes

Caption: Hypothesized mechanism of Monoamine Transporter inhibition by Cpd-MAA.

Experimental Validation Strategy

To systematically test this dual-action hypothesis, we propose a tiered approach. The workflow begins with establishing direct binding to the hypothesized targets and then proceeds to quantify the functional impact of this binding.

Experimental_Workflow cluster_tier1 Tier 1: Target Engagement (Binding Assays) cluster_tier2 Tier 2: Functional Characterization (In Vitro Assays) cluster_tier3 Tier 3: Data Synthesis & Interpretation Start Start: Cpd-MAA Characterization Binding_VGSC VGSC Radioligand Binding Assay Start->Binding_VGSC Binding_MAT MAT Radioligand Binding Assays (DAT, NET, SERT) Start->Binding_MAT Func_VGSC Whole-Cell Patch-Clamp Electrophysiology Binding_VGSC->Func_VGSC If binding confirmed Func_MAT Neurotransmitter Uptake Assays Binding_MAT->Func_MAT If binding confirmed Analysis Determine Ki, IC50, and Mechanism of Inhibition Func_VGSC->Analysis Func_MAT->Analysis End Validated Mechanism of Action Analysis->End

Caption: Tiered experimental workflow for validating the mechanism of action.

Tier 1: Target Engagement Protocols

The initial goal is to determine if Cpd-MAA physically interacts with VGSCs and MATs. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter. [10][11]

  • Objective: To determine the binding affinity (Ki) of Cpd-MAA for neuronal VGSCs.

  • Rationale: This competitive assay measures the ability of Cpd-MAA to displace a known high-affinity radioligand from the channel. We will use [³H]Batrachotoxin, which binds to site 2 of the VGSC pore.

  • Methodology:

    • Membrane Preparation: Prepare crude membrane fractions from rat cortical tissue, which is rich in a mix of neuronal VGSC subtypes.

    • Assay Setup: In a 96-well plate, combine membrane homogenate (50-100 µg protein/well), a fixed concentration of [³H]Batrachotoxin (~1-2 nM), and a range of Cpd-MAA concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Incubation: Incubate the plates at 37°C for 60 minutes with gentle agitation to reach equilibrium.

    • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. [10][12] 5. Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of Cpd-MAA. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

  • Objective: To determine the binding affinity (Ki) of Cpd-MAA for DAT, NET, and SERT.

  • Rationale: This series of assays will be run in parallel to assess the selectivity profile of Cpd-MAA across the three major monoamine transporters.

  • Methodology:

    • Transporter Source: Use cell lines stably expressing human recombinant DAT, NET, or SERT (e.g., HEK293 cells). Prepare membrane fractions from these cells.

    • Assay Setup: For each transporter, set up a competitive binding assay similar to 3.1.1.

      • DAT: Use [³H]WIN 35,428 as the radioligand.

      • NET: Use [³H]Nisoxetine as the radioligand.

      • SERT: Use [³H]Citalopram as the radioligand.

    • Execution: Follow steps 3-6 from Protocol 3.1.1 for each transporter assay. This will yield three distinct Ki values, revealing the compound's affinity and selectivity for each monoamine transporter.

Tier 2: Functional Characterization Protocols

If Tier 1 assays confirm binding, the next critical step is to determine the functional consequence of that binding.

  • Objective: To characterize the effect of Cpd-MAA on VGSC function and determine its mechanism of inhibition (e.g., resting-state vs. use-dependent block).

  • Rationale: Patch-clamp electrophysiology provides a direct, real-time measurement of ion channel activity. [8]This technique allows us to assess how Cpd-MAA affects the channel's response to voltage changes.

  • Methodology:

    • Cell Culture: Use a neuronal cell line (e.g., ND7/23) or primary cortical neurons that express a robust sodium current.

    • Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a negative resting potential (e.g., -90 mV).

    • Resting-State Block Protocol:

      • Apply depolarizing voltage steps (e.g., to 0 mV) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

      • Establish a stable baseline current, then perfuse the cell with increasing concentrations of Cpd-MAA.

      • Measure the reduction in peak current amplitude to determine the IC50 for resting-state block.

    • Use-Dependent Block Protocol:

      • Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).

      • In the presence of Cpd-MAA, a use-dependent blocker will cause a progressive decrease in the current amplitude with each pulse in the train.

      • Quantify the degree of use-dependent block at various concentrations.

    • Data Analysis: Analyze the voltage- and frequency-dependence of the block to fully characterize Cpd-MAA's interaction with the channel.

  • Objective: To measure the functional inhibition of DAT, NET, and SERT by Cpd-MAA.

  • Rationale: This assay directly measures the primary function of the transporters: the uptake of neurotransmitters. It provides a functional IC50 value that can be compared to the binding affinity (Ki).

  • Methodology:

    • Synaptosome Preparation: Prepare synaptosomes (resealed nerve terminals) from relevant brain regions: striatum for DAT, hippocampus or cortex for SERT, and hypothalamus for NET.

    • Assay Setup:

      • Pre-incubate synaptosomes with a range of Cpd-MAA concentrations or a vehicle control.

      • Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

    • Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Termination & Separation: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Quantification: Measure the radioactivity accumulated within the synaptosomes using a scintillation counter.

    • Data Analysis: Determine the IC50 for the inhibition of uptake for each neurotransmitter.

Data Interpretation and Expected Outcomes

The data from this experimental cascade will be synthesized to build a comprehensive pharmacological profile for Cpd-MAA.

Parameter Experiment Interpretation
Ki (VGSC) Radioligand Binding (3.1.1)Measures the binding affinity for VGSCs. A low Ki (nM range) suggests potent interaction.
Ki (DAT, NET, SERT) Radioligand Binding (3.1.2)Measures binding affinity for each MAT. Comparing values reveals the selectivity profile.
IC50 (Resting Block) Electrophysiology (3.2.1)Potency of VGSC block on non-firing neurons.
Use-Dependence Electrophysiology (3.2.1)A significant use-dependent block indicates preferential binding to open/inactivated channel states.
IC50 (Uptake) Uptake Assay (3.2.2)Measures functional inhibition of MATs. Potency should correlate with binding Ki values.

Possible Scenarios:

  • Potent VGSC Blocker, Weak MAT Ligand: If Cpd-MAA has a low nM Ki and IC50 for VGSCs but µM or no activity at MATs, its primary mechanism is confirmed as a sodium channel blocker. Future development would focus on its potential as an anticonvulsant or analgesic.

  • Potent MAT Inhibitor, Weak VGSC Ligand: If the compound shows high affinity and potent functional inhibition of one or more MATs with little effect on VGSCs, its profile resembles that of an antidepressant or psychostimulant.

  • Dual-Action Compound: If Cpd-MAA demonstrates potent activity in both VGSC and MAT assays (e.g., Ki and IC50 values in the sub-micromolar range for both target classes), it represents a novel compound with a complex mechanism. This could offer therapeutic advantages (e.g., an antidepressant with membrane-stabilizing properties) but also presents challenges in predicting its overall in vivo effect and side-effect profile.

Conclusion

The structural features of this compound strongly suggest a dual mechanism of action involving the modulation of voltage-gated sodium channels and monoamine transporters. The tiered experimental plan detailed in this guide provides a robust and logical framework for systematically testing this hypothesis. By progressing from target engagement to functional characterization, researchers can efficiently elucidate the compound's primary and any secondary pharmacological activities, paving the way for informed decisions in the drug development process.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Overview of Monoamine Transporters. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Small Molecule Modulation of Voltage Gated Sodium Channels. Available at: [Link]

  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Available at: [Link]

  • Wikipedia. (n.d.). Monoamine transporter. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Small Molecule Modulation of Voltage Gated Sodium Channels. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Available at: [Link]

  • Annual Reviews. (2003). Monoamine Transporters: From Genes to Behavior. Available at: [Link]

  • ACS Publications. (n.d.). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Wikipedia. (n.d.). Voltage-gated sodium channel. Available at: [Link]

  • SpringerLink. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available at: [Link]

  • Annual Reviews. (2003). Monoamine Transporters: From Genes to Behavior. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Available at: [Link]

  • Frontiers. (n.d.). Structural Advances in Voltage-Gated Sodium Channels. Available at: [Link]

  • Wiley Online Library. (n.d.). Radioligand binding methods: practical guide and tips. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Monoamine transporters – Knowledge and References. Available at: [Link]

Sources

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: SCIENTIFIC RATIONALE & SYNTHETIC STRATEGY

The synthesis of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is logically approached through a three-stage process. This strategy is predicated on forming the robust amide bond first, followed by the introduction of the secondary amine, and concluding with salt formation for improved stability and handling.

  • Stage 1: N-Acylation. The core of the molecule is an N,N-disubstituted acetamide. A reliable method for creating such a structure is the acylation of a secondary amine with a reactive acyl halide.[1] Here, N-methylaniline serves as the secondary amine nucleophile, and 2-chloroacetyl chloride is the electrophilic acylating agent.[2] The presence of the chlorine atom on the acetyl group is crucial as it provides a reactive site for the subsequent step without interfering with the initial amide bond formation.[1]

  • Stage 2: Nucleophilic Substitution. The α-chloro group on the intermediate, N-(2-chloroacetyl)-N-methylaniline, is an excellent electrophilic site for an SN2 reaction.[3] Introducing methylamine as the nucleophile will displace the chloride ion, forming the desired carbon-nitrogen bond and yielding the freebase of the target molecule.[4] Using an excess of methylamine is advantageous as it drives the reaction to completion and neutralizes the hydrogen chloride byproduct generated during the substitution.

  • Stage 3: Hydrochloride Salt Formation. The final freebase is a tertiary amine, making it amenable to salt formation with an acid. Conversion to the hydrochloride salt is a standard procedure that often improves the compound's crystallinity, stability, and solubility in aqueous media. This is typically achieved by treating a solution of the freebase with hydrochloric acid, often in an anhydrous organic solvent to facilitate precipitation.[5]

Proposed Synthetic Workflow:

The overall transformation is visualized in the diagram below:

Synthetic_Pathway cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Nucleophilic Substitution cluster_2 Stage 3: Salt Formation A N-Methylaniline C N-(2-chloroacetyl)-N-methylaniline (Intermediate) A->C Base (e.g., Na2CO3) DCM, 0°C to RT B 2-Chloroacetyl Chloride B->C E N-Methyl-2-methylamino-N-phenyl-acetamide (Freebase) C->E Solvent (e.g., THF) RT D Methylamine (excess) D->E G N-Methyl-2-methylamino-N-phenyl-acetamide HCl (Final Product) E->G Anhydrous Ether 0°C F HCl in Ether F->G

Caption: Proposed three-stage synthesis of the target compound.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.Amount
N-Methylaniline100-61-8107.151.0(To be calculated)
2-Chloroacetyl chloride79-04-9112.941.1(To be calculated)
Sodium Carbonate (Na₂CO₃)497-19-8105.991.5(To be calculated)
Dichloromethane (DCM)75-09-2--(Solvent)
Methylamine (40% in H₂O)74-89-531.06>3.0(To be calculated)
Tetrahydrofuran (THF)109-99-9--(Solvent)
Hydrochloric Acid (soln.)7647-01-036.46~1.1(To be calculated)
Diethyl Ether (Anhydrous)60-29-7--(Solvent)
Protocol 1: Synthesis of N-(2-chloroacetyl)-N-methylaniline (Intermediate)
  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 volumes relative to the amine).

  • Base Addition: Add anhydrous sodium carbonate (1.5 eq) to the solution. The suspension is stirred to ensure the base is well-dispersed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the acylation reaction and prevent side product formation.[6]

  • Acylation: Dissolve 2-chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-6 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase until the starting N-methylaniline spot is consumed.

  • Workup: Upon completion, carefully pour the reaction mixture into cold water to quench any unreacted acyl chloride and dissolve the salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-chloroacetyl)-N-methylaniline, which can be used in the next step or purified further by recrystallization from ethanol/water.

Protocol 2: Synthesis of N-Methyl-2-methylamino-N-phenyl-acetamide (Freebase)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude N-(2-chloroacetyl)-N-methylaniline (1.0 eq) from the previous step in tetrahydrofuran (THF, approx. 10 volumes).

  • Amine Addition: Cool the solution in an ice bath. Cautiously add an aqueous solution of methylamine (40%, at least 3.0 eq) dropwise. A significant excess of methylamine is used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction.[7]

  • Reaction: Stir the reaction mixture at room temperature overnight. The formation of a precipitate (methylammonium chloride) may be observed.

  • Monitoring: Monitor the reaction by TLC until the starting chloro-amide intermediate is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF and excess methylamine.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water to remove the ammonium salt. The pH of the aqueous layer can be adjusted to be basic (pH > 10) with NaOH to ensure the product remains in its freebase form in the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase product, N-Methyl-2-methylamino-N-phenyl-acetamide.

Protocol 3: Synthesis of this compound (Final Product)
  • Dissolution: Dissolve the crude freebase from the previous step in a minimum amount of anhydrous diethyl ether.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of HCl in diethyl ether (commercially available, or prepared by bubbling dry HCl gas through anhydrous ether) dropwise with stirring.[5]

  • Precipitation: The hydrochloride salt should precipitate as a white or off-white solid. The addition of HCl should continue until the solution becomes slightly acidic (test with pH paper on a withdrawn, quenched aliquot) or precipitation ceases. Using anhydrous conditions is crucial as amine hydrochlorides can be hygroscopic or soluble in water.[8]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the final product, this compound, under vacuum to obtain a stable, solid material.

PART 3: SAFETY, VALIDATION & REFERENCES

Safety Precautions
  • General: All manipulations must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9]

  • 2-Chloroacetyl chloride: This reagent is highly corrosive, toxic, and a potent lachrymator.[10] It reacts violently with water, releasing toxic HCl gas.[11] Handle with extreme care under anhydrous conditions.[12]

  • Methylamine: Methylamine solutions are flammable, corrosive, and toxic.[13] Avoid inhalation of vapors and skin contact.[14][15] Ensure all sources of ignition are removed from the work area.[16]

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

Self-Validation and Characterization

To ensure the trustworthiness of this protocol, rigorous in-process and final product analysis is required.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the consumption of starting materials and the formation of products at each stage.

  • Purification: The intermediate and final products may require purification. Recrystallization is the preferred method for solids to achieve high purity.

  • Structural Confirmation: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of protons and carbons.

    • FT-IR Spectroscopy: To identify key functional groups, such as the amide carbonyl (C=O) stretch (approx. 1650-1680 cm⁻¹) and N-H stretches (if applicable after salt formation).

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

References
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online Forum]. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Journal Article]. Available at: [Link]

  • Google Patents. (N/A). CN103641731A - Method for producing phenylacetamide compound. [Patent].
  • Carl ROTH. (N/A). Safety Data Sheet: Methylamine. [SDS]. Available at: [Link]

  • NJ.gov. (1999). Hazard Summary: Chloroacetyl Chloride. [Fact Sheet]. Available at: [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. [Journal Article]. Available at: [Link]

  • Organic Chemistry Portal. (N/A). Substituted amide synthesis by amidation. [Web Resource]. Available at: [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Journal Article]. Available at: [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? [Online Forum]. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (N/A). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Journal Article]. Available at: [Link]

  • Google Patents. (N/A). US5686588A - Amine acid salt compounds and process for the production thereof. [Patent].
  • Google Patents. (N/A). CN102234236A - Synthetic method of 3-chloro-2-methylaniline. [Patent].
  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions in Synthesis: Amines. [Educational Resource]. Available at: [Link]

  • ResearchGate. (N/A). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Journal Article]. Available at: [Link]

  • Reddit. (2021). Hydrochloride salt of amine. [Online Forum]. Available at: [Link]

  • Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides Involving Nitrogen Compounds. [Educational Resource]. Available at: [Link]

  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [SDS]. Available at: [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Journal Article]. Available at: [Link]

  • YouTube. (2013). Nucleophilic Acyl Substitution of Amides. [Video]. Available at: [Link]

  • Journal of the American Chemical Society. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. [Journal Article]. Available at: [Link]

  • Airgas. (2025). Safety Data Sheet: Methylamine. [SDS]. Available at: [Link]

  • Google Patents. (N/A). US20100280204A1 - Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability. [Patent].
  • MDPI. (N/A). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Journal Article]. Available at: [Link]

  • Rasayan Journal of Chemistry. (N/A). A facile amidation of chloroacetyl chloride using DBU. [Journal Article]. Available at: [Link]

  • NJ.gov. (N/A). Hazard Summary: Methylamine. [Fact Sheet]. Available at: [Link]

  • MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. [Journal Article]. Available at: [Link]

  • Google Patents. (N/A). US3819709A - Synthesis of n-methylaniline. [Patent].
  • National Institutes of Health (NIH). (N/A). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Journal Article]. Available at: [Link]

Sources

Application Note: High-Purity Recovery of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for High-Purity Compound Isolation

In the synthesis of active pharmaceutical ingredients (APIs) and critical research compounds, achieving a high degree of purity is paramount. The presence of impurities, even in minute quantities, can significantly alter the compound's pharmacological and toxicological profile. N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride (MW: 214.70 g/mol ) is a key intermediate whose purity directly impacts downstream applications.[1] This application note provides a detailed, scientifically-grounded protocol for its purification using recrystallization, a robust and scalable technique for isolating crystalline solids from a solution.

The fundamental principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound and its impurities at an elevated temperature but will allow only the desired compound to crystallize upon cooling, leaving the impurities dissolved in the mother liquor. For amine hydrochloride salts, which are often highly polar, selecting an appropriate solvent system is a critical first step that dictates the efficiency of the purification.[2]

Understanding the Compound and Potential Impurities

This compound is an amine salt. Its structure, featuring a phenyl ring, an acetamide group, and two methylamino functionalities, imparts a moderate polarity. The hydrochloride salt form significantly increases its polarity and potential solubility in protic solvents.

Typical impurities may arise from:

  • Unreacted Starting Materials: Precursors from the synthesis may persist in the crude product.

  • Side-Reaction Products: Isomers or related compounds formed during the reaction.[3]

  • Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis.

Identifying the nature of these impurities is crucial for designing an effective purification strategy.[2] For instance, non-polar impurities can often be removed by washing the crude salt with a non-polar solvent before recrystallization.[2]

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to handle the compound and all solvents in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile rubber), must be worn at all times.[4][5]

Key Safety Considerations:

  • Inhalation: Avoid breathing dust or vapors.[4][6][7]

  • Skin/Eye Contact: Prevent contact with skin and eyes.[4][6][7] In case of exposure, rinse the affected area with copious amounts of water and seek medical advice.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][6]

  • Fire Hazards: While many acetamides are combustible, use of flammable solvents like ethanol or isopropanol requires the elimination of all ignition sources.[8]

Optimized Recrystallization Protocol

This protocol is designed as a self-validating system, where each step contributes to the final purity of the isolated product. The causality behind each choice is explained to empower the researcher to adapt the protocol as needed.

Solvent System Selection

The choice of solvent is the most critical parameter in recrystallization. For a polar amine hydrochloride salt, a polar protic solvent is generally a good starting point. A solvent pair system, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, often yields superior results.

Recommended Solvent System: Isopropanol (IPA) / Diethyl Ether.

  • Rationale: this compound is expected to have good solubility in hot isopropanol and poor solubility at room temperature or below. Diethyl ether serves as an excellent anti-solvent to induce precipitation and wash away more soluble impurities. This combination is effective for crashing out amine salts.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_final Drying & Analysis A Weigh Crude Compound B Select Solvent System (Isopropanol/Ether) A->B C Add Minimum Hot IPA to Crude Compound B->C D Heat Gently & Stir to Dissolve C->D E Hot Gravity Filtration (Optional) D->E F Cool Slowly to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash Crystals with Cold Diethyl Ether H->I J Dry Crystals Under Vacuum I->J K Purity Analysis (HPLC, Melting Point) J->K

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

1. Dissolution of the Crude Product:

  • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of isopropanol (IPA), just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add small aliquots of hot IPA until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling. Over-addition of solvent will result in a lower recovery.

  • If insoluble impurities are visible, perform a hot gravity filtration at this stage to remove them.

2. Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

3. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystal cake with a small amount of ice-cold diethyl ether. Causality: The cold anti-solvent (ether) will wash away the residual mother liquor containing dissolved impurities without dissolving a significant amount of the desired product crystals.

4. Drying:

  • Dry the purified crystals under vacuum at a temperature well below the compound's melting point (e.g., 40-50 °C) until a constant weight is achieved. This removes residual solvents.

Purity Assessment and Quality Control

The success of the recrystallization must be verified using appropriate analytical techniques.

Parameter Method Acceptance Criteria Rationale
Purity (Assay) High-Performance Liquid Chromatography (HPLC)≥ 99.0%Quantifies the main compound and detects impurities with high sensitivity.
Identity Melting PointSharp, narrow range consistent with reference standardImpurities typically depress and broaden the melting range.
Residual Solvents Gas Chromatography (GC-HS)Meets USP <467> or ICH Q3C limitsEnsures that residual isopropanol and diethyl ether are below safety thresholds.
Appearance Visual InspectionWhite to off-white crystalline powderA significant color change may indicate the presence of oxidized impurities.[3]

A typical reverse-phase HPLC method can be employed for purity analysis, using a C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

Troubleshooting and Optimization

Problem Potential Cause Solution
No Crystals Form Too much solvent used; solution is not saturated.Boil off some solvent to concentrate the solution. Add a small seed crystal to induce crystallization.
Oily Precipitate Forms Compound is "oiling out"; solution is supersaturated or cooling is too rapid.Re-heat the solution to dissolve the oil. Add slightly more solvent and allow it to cool much more slowly.
Low Recovery/Yield Compound is too soluble in the chosen solvent at cold temperatures.Re-evaluate the solvent system. A different solvent or anti-solvent may be required. Ensure the wash solvent is ice-cold.
Poor Purity Improvement Impurity has similar solubility to the product.Consider a different purification technique like column chromatography.[2] Alternatively, try a completely different solvent system where the solubility profiles may differ.

Conclusion

Recrystallization is a powerful and efficient technique for the purification of this compound. By carefully selecting the solvent system and controlling the rates of heating and cooling, researchers can effectively remove process-related impurities to achieve a high-purity final product suitable for demanding applications in research and drug development. The protocol described herein provides a robust, validated starting point for this critical purification step.

References

  • 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. ResearchGate. Available at: [Link]

  • US Patent US5227483A - Process for recovery of amines and volatile acids from amine salts. Google Patents.
  • SAFETY DATA SHEET - N-Methylacetamide. Thermo Fisher Scientific. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • US Patent US3317603A - Improvement in the preparation of n-vinyl-n-methylacetamide. Google Patents.
  • 2-Chloro-N-phenylacetamide - ResearchGate. ResearchGate. Available at: [Link]

  • Ways of crashing out amines : r/chemistry - Reddit. Reddit. Available at: [Link]

  • US Patent US4670232A - Recovery of amines from by-product chloride salts. Google Patents.
  • Acetamide - SAFETY DATA SHEET. PENTA. Available at: [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides - Journal of Chemical, Biological and Physical Sciences. JCBPS. Available at: [Link]

  • Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1) - Cheméo. Cheméo. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • Showing Compound 2-Phenylacetamide (FDB027865) - FooDB. FooDB. Available at: [Link]

  • N-Methylacetamide - Wikipedia. Wikipedia. Available at: [Link]

  • N-Phenylacetamide - ChemBK. ChemBK. Available at: [Link]

Sources

Application Note: Structural Characterization of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride by Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride (CAS 97454-51-8)[1]. Detailed protocols for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. This document outlines the theoretical basis for the expected spectral features, including predicted mass fragmentation patterns and ¹H and ¹³C NMR chemical shifts. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous identification and structural elucidation of this compound.

Introduction

This compound is a small organic molecule with the chemical formula C₁₀H₁₄N₂O·HCl and a molecular weight of 214.70 g/mol [1]. As with many compounds in pharmaceutical and chemical research, definitive structural confirmation is critical for quality control, regulatory submission, and understanding structure-activity relationships. Mass spectrometry and NMR spectroscopy are powerful analytical techniques that, when used in conjunction, provide orthogonal and confirmatory data for robust structural elucidation.

This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the experimental design and data interpretation. By understanding the "why" behind the "how," researchers can better troubleshoot experiments and adapt these methodologies to other similar molecules.

Mass Spectrometry Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules, making it an ideal choice for the subject compound[2][3][4]. In positive ion mode, ESI is expected to readily generate the protonated molecular ion of the free base, [M+H]⁺. Subsequent fragmentation of this ion via tandem mass spectrometry (MS/MS) provides characteristic fragments that serve as a structural fingerprint.

Predicted Fragmentation Pathway

The fragmentation of N-Methyl-2-methylamino-N-phenyl-acetamide is anticipated to proceed through several key pathways, primarily involving the cleavage of amide and amine functionalities. The most likely fragmentation points are the bonds adjacent to the carbonyl group and the nitrogen atoms, as these can lead to the formation of stable carbocations or neutral losses[5][6]. A proposed fragmentation pathway is illustrated in the diagram below.

G parent [M+H]⁺ m/z 179.12 frag1 Fragment 1 m/z 120.08 parent->frag1 Loss of C₂H₅NO frag2 Fragment 2 m/z 58.07 parent->frag2 α-cleavage frag3 Fragment 3 m/z 106.06 frag1->frag3 Loss of CH₂

Caption: Predicted ESI-MS/MS fragmentation of N-Methyl-2-methylamino-N-phenyl-acetamide.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) solution of HPLC-grade acetonitrile and water. To aid ionization, 0.1% formic acid can be added to the solvent mixture[7]. This will yield a stock solution of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.

  • Instrumentation and Analysis:

    • The analysis can be performed on any modern mass spectrometer equipped with an electrospray ionization source.

    • Infusion: Directly infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive ion mode.

    • MS Scan: Acquire a full scan mass spectrum over a range of m/z 50-300 to identify the protonated molecular ion of the free base.

    • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID). Optimize the collision energy to achieve a rich fragmentation pattern. A typical starting point for a molecule of this size is a collision energy of 15-30 eV.

Data Interpretation

The expected results from the mass spectrometry analysis are summarized in the table below. The accurate mass measurements provided by a high-resolution mass spectrometer would allow for the determination of the elemental composition of the parent ion and its fragments, further confirming the structure.

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₀H₁₅N₂O⁺179.1184Protonated molecular ion of the free base.
Fragment 1C₈H₁₀N⁺120.0813Resulting from cleavage of the amide bond.
Fragment 2C₂H₆N⁺58.0657Formed by α-cleavage adjacent to the secondary amine.
Fragment 3C₇H₈N⁺106.0657A potential rearrangement product from Fragment 1.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR will be used to confirm the connectivity and structure of the compound.

Predicted ¹H and ¹³C NMR Spectra

The predicted chemical shifts for the protons and carbons are based on the known effects of adjacent functional groups. For instance, protons and carbons on the phenyl ring will exhibit chemical shifts in the aromatic region, while those of the methyl and methylene groups will be in the aliphatic region[8][9]. The carbonyl carbon of the amide is expected to be significantly downfield in the ¹³C NMR spectrum[8].

Experimental Protocol: NMR
  • Sample Preparation:

    • For ¹H NMR, dissolve 1-5 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent[10].

    • For ¹³C NMR, a more concentrated sample of 5-30 mg is recommended[10].

    • Due to the hydrochloride salt form, solubility should be tested. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are good starting choices. If using D₂O, the N-H and amine protons may exchange with deuterium, leading to their disappearance from the spectrum.

    • Ensure the sample is free of any solid particles, as this can degrade the quality of the NMR spectrum. Filtering the sample into the NMR tube is recommended[11].

    • The sample height in a standard 5 mm NMR tube should be between 4-5 cm[10].

  • Instrumentation and Data Acquisition:

    • Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • 2D NMR: For unambiguous assignment of all signals, it is recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Data Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments.

Table 2: Predicted ¹H NMR Data

AssignmentPredicted δ (ppm)MultiplicityIntegration
Phenyl-H7.2 - 7.5Multiplet5H
CH₂~3.5Singlet2H
N-CH₃ (amide)~3.2Singlet3H
N-CH₃ (amine)~2.5Singlet3H
NH⁺BroadSinglet1H

Table 3: Predicted ¹³C NMR Data

AssignmentPredicted δ (ppm)
C=O~170
Phenyl C (ipso)~140
Phenyl C128 - 130
CH₂~55
N-CH₃ (amide)~37
N-CH₃ (amine)~35

Overall Characterization Workflow

The synergistic use of mass spectrometry and NMR spectroscopy provides a high degree of confidence in the structural assignment. The workflow diagram below illustrates the logical flow of analysis.

G cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy ms_prep Sample Prep for MS ms_analysis ESI-MS & MS/MS Analysis ms_prep->ms_analysis ms_data Data Interpretation: - Molecular Ion - Fragmentation Pattern ms_analysis->ms_data conclusion Structural Confirmation ms_data->conclusion nmr_prep Sample Prep for NMR nmr_analysis ¹H, ¹³C, & 2D NMR Acquisition nmr_prep->nmr_analysis nmr_data Data Interpretation: - Chemical Shifts - Coupling - Connectivity nmr_analysis->nmr_data nmr_data->conclusion start This compound start->ms_prep start->nmr_prep

Caption: Comprehensive workflow for the structural characterization of the target compound.

Conclusion

This application note provides a detailed, predictive framework for the characterization of this compound using mass spectrometry and NMR spectroscopy. The described protocols are based on established analytical principles and are designed to be readily implemented in a standard analytical laboratory. The combination of high-resolution mass spectrometry for elemental composition and fragmentation analysis, along with multidimensional NMR for detailed connectivity mapping, will afford an unambiguous structural confirmation of the molecule.

References

  • Wikipedia. N-Methylacetamide. [Link]

  • Penchev, P.N., Stoyanov, N.M., & Marinov, M.N. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4984. [Link]

  • Supporting Information for a relevant chemical synthesis. (Note: A generic citation as a specific document was not found).
  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • PubChem. N-Methyl-2-phenylacetamide. [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. [Link]

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 989-1002. [Link]

  • ResearchGate. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]

  • Harris, R. K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Magnetic Resonance in Chemistry, 46(8), 735-746. [Link]

  • Gabelica, V., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(12), 4697-4704. [Link]

  • NIST. Acetamide, N-methyl-N-phenyl-. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • SIELC Technologies. Acetamide, N-methyl-N-phenyl-. [Link]

  • ResearchGate. Gas Chromatographic--Mass Spectrometric Analysis of Acrylamide and Acetamide in Cigarette Mainstream Smoke after On-Column Injection. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • ResearchGate. EI/MS/MS spectra of N-monosubstituted cyanoacetamides. [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • SpectraBase. 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide - 1H NMR. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]

Sources

Application Notes and Protocols for Investigating N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is a compound for which extensive neuroscience research is not publicly available. The following application notes and protocols are based on the activities of structurally related N-phenyl-acetamide derivatives and are intended to serve as a comprehensive guide for the initial exploration of its potential neuropharmacological properties. All proposed experiments are hypothetical and should be adapted and validated based on emerging data.

Introduction and Rationale

This compound belongs to the broad class of N-phenyl-acetamide derivatives. While this specific molecule is not extensively characterized in neuroscience literature, the core acetamide scaffold is a privileged structure in neuropharmacology, appearing in a variety of compounds with diverse central nervous system (CNS) activities.[1][2][3] This guide outlines potential neuroscience applications for this compound, focusing on two promising areas based on the known effects of related molecules: anticonvulsant and neuroprotective activities. The protocols provided are designed to be robust starting points for in vitro and in vivo evaluation.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 97454-51-8[4]
Molecular Formula C₁₀H₁₄N₂O•HCl[4]
Molecular Weight 214.70 g/mol [4]

Potential Application I: Anticonvulsant Activity

The N-phenyl-acetamide core is present in several compounds investigated for their anticonvulsant properties.[1][2] The mechanism of action for some of these derivatives is thought to involve the modulation of voltage-gated sodium channels or NMDA receptors, both of which are critical in the pathophysiology of epilepsy.[1] Therefore, it is plausible that this compound may exhibit similar properties.

In Vitro Evaluation of Anticonvulsant Potential

The initial in vitro assessment will focus on the compound's effect on neuronal excitability and its interaction with key ion channels. This can be achieved through electrophysiological recordings from primary neuronal cultures or cell lines expressing relevant ion channels.

This protocol aims to determine if the compound modulates voltage-gated sodium and calcium channels, key players in neuronal firing and seizure propagation.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos) or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal patch-clamp solutions.

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO).

Procedure:

  • Cell Culture: Plate primary cortical neurons or SH-SY5Y cells on glass coverslips and culture for 7-14 days to allow for maturation and expression of ion channels.

  • Compound Preparation: Prepare a series of working concentrations (e.g., 0.1, 1, 10, 100 µM) of the test compound in the external recording solution.

  • Patch-Clamp Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

    • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a healthy neuron.

    • Voltage-gated sodium current recording:

      • Hold the cell at -80 mV.

      • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

      • Record baseline currents.

      • Perfuse the test compound at various concentrations and repeat the voltage-step protocol.

    • Voltage-gated calcium current recording:

      • Use an external solution containing a sodium channel blocker (e.g., tetrodotoxin) and a potassium channel blocker (e.g., tetraethylammonium) to isolate calcium currents.

      • Hold the cell at -80 mV.

      • Apply depolarizing steps to elicit calcium currents.

      • Record baseline and post-compound currents.

  • Data Analysis:

    • Measure the peak amplitude of the inward sodium and calcium currents at each voltage step before and after compound application.

    • Construct current-voltage (I-V) curves.

    • Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.

In Vivo Evaluation of Anticonvulsant Potential

The Maximal Electroshock (MES) test is a widely used in vivo model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[1] This test helps to identify compounds that prevent seizure spread.

Materials:

  • Male Swiss albino mice (20-25 g).

  • Corneal electrodes.

  • Electroshock apparatus.

  • This compound solution for injection (e.g., dissolved in saline or a suitable vehicle).

  • Positive control (e.g., Phenytoin).

  • Vehicle control.

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide the mice into groups (n=8-10 per group): Vehicle control, Positive control, and Test compound (at least 3 dose levels, e.g., 10, 30, 100 mg/kg).

    • Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) injection.

  • Induction of Seizures:

    • At the time of peak effect (determined from preliminary pharmacokinetic studies, or typically 30-60 minutes post-injection), apply a drop of saline to the eyes of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation:

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

  • Data Analysis:

    • Calculate the percentage of protected mice in each group.

    • Determine the ED₅₀ (median effective dose) of the test compound using probit analysis.

Expected Outcomes and Interpretation:

Treatment GroupDose (mg/kg)Expected % ProtectionInterpretation
Vehicle Control-0-10%Baseline seizure susceptibility.
Phenytoin25>80%Validates the experimental model.
Test Compound10VariableDose-dependent effect expected.
Test Compound30Variable
Test Compound100Variable

Potential Application II: Neuroprotective Effects

Oxidative stress is a key contributor to the pathology of various neurodegenerative diseases.[3] Phenylacetamide derivatives have been explored for their neuroprotective potential, which may be attributed to their antioxidant properties or modulation of cell survival pathways.[3]

In Vitro Evaluation of Neuroprotection

This protocol uses a well-established in vitro model of oxidative stress-induced neurotoxicity to assess the protective effects of the compound. The SH-SY5Y neuroblastoma cell line is a common model for such studies.[5]

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • DMEM/F12 medium supplemented with 10% FBS.

  • This compound.

  • Hydrogen peroxide (H₂O₂).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment:

    • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

    • Include a vehicle control group.

  • Induction of Oxidative Stress:

    • After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 4-6 hours.

    • Include a control group with no H₂O₂ treatment.

  • Cell Viability Assessment (MTT Assay):

    • After the H₂O₂ incubation, remove the medium and add fresh medium containing MTT (0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) group.

    • Plot the cell viability against the concentration of the test compound to determine its protective effect.

Workflow for In Vitro Neuroprotection Assay:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 node_A Seed SH-SY5Y cells in 96-well plate node_B Pre-treat with Test Compound node_A->node_B 24h incubation node_C Induce oxidative stress with H₂O₂ node_B->node_C 24h pre-treatment node_D Assess cell viability (MTT Assay) node_C->node_D 4-6h incubation

Caption: Workflow for assessing neuroprotective effects.

Signaling Pathway Investigation

Should the compound show significant neuroprotective effects, further investigation into the underlying mechanism is warranted. This could involve examining its impact on key cell survival and stress-response pathways.

Rationale: To determine if the neuroprotective effect is mediated by modulating the expression of proteins involved in apoptosis.

Procedure:

  • Cell Culture and Treatment: Culture and treat SH-SY5Y cells as described in the neuroprotection assay.

  • Protein Extraction: After treatment, lyse the cells and collect the protein extracts.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, cleaved Caspase-3) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the expression levels of the target proteins between different treatment groups.

Hypothesized Signaling Pathway:

G H2O2 H₂O₂ (Oxidative Stress) ROS ↑ ROS H2O2->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound N-Methyl-2-methylamino-N-phenyl- acetamide hydrochloride Compound->ROS Hypothesized Inhibition

Sources

Application Notes & Protocols for the Pharmacokinetic Study of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for designing and executing a preclinical pharmacokinetic (PK) study of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride, a compound with potential psychoactive properties. The protocols detailed herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and align with regulatory expectations for preclinical development. This guide is intended for researchers, scientists, and drug development professionals to establish a robust framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this novel chemical entity in relevant animal models. The causality behind experimental choices is elucidated to ensure scientific integrity and the generation of high-quality, reproducible data critical for advancing a compound toward clinical evaluation.

Introduction: The Imperative for Pharmacokinetic Profiling

This compound is a synthetic compound whose pharmacological and toxicological properties are not yet extensively characterized in the public domain. As with any new chemical entity (NCE) intended for potential therapeutic use, a thorough understanding of its pharmacokinetic profile is a cornerstone of preclinical development.[1][2] Pharmacokinetic studies are essential to determine how an organism affects a drug, providing critical data on its absorption, distribution, metabolism, and excretion (ADME).[1] This information is paramount for:

  • Informing Dose Selection: Establishing a relationship between the administered dose and the resulting systemic exposure to guide the selection of safe and efficacious doses for subsequent toxicology and efficacy studies.[2]

  • Understanding Drug Disposition: Characterizing the extent and rate of drug absorption, its distribution into various tissues, the metabolic pathways it undergoes, and the routes and rate of its elimination from the body.[1]

  • Predicting Human Pharmacokinetics: Animal PK data, when appropriately scaled, can offer initial predictions of how the drug will behave in humans, a crucial step in planning first-in-human clinical trials.[3][4]

  • Supporting Safety and Efficacy Studies: Correlating drug exposure with pharmacological and toxicological findings to establish a clear exposure-response relationship.

Due to the limited specific information available for this compound, the following protocols are based on established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for preclinical pharmacokinetic studies.[5][6] Researchers must adapt these general protocols based on preliminary in vitro data and dose-range finding studies for the specific test article.

Pre-Study Considerations: Laying the Foundation for a Robust Study

A well-designed pharmacokinetic study begins with careful planning and consideration of several key factors. The choices made at this stage will directly impact the quality and interpretability of the data generated.

Animal Model Selection

The selection of an appropriate animal model is a critical decision in preclinical drug development.[7] The chosen species should ideally exhibit a metabolic and physiological profile relevant to humans. For psychoactive compounds, both rodent and non-rodent species are typically evaluated.[5][8]

  • Rodent Models (e.g., Sprague-Dawley or Wistar Rats): Rats are a common choice for initial PK screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[5] They are suitable for single and repeated dose studies.

  • Non-Rodent Models (e.g., Beagle Dogs or Cynomolgus Monkeys): A non-rodent species is often required by regulatory agencies to assess the pharmacokinetic profile in a species that may have different metabolic pathways compared to rodents.[4][5] Dogs are frequently used due to their larger size, which facilitates serial blood sampling, and their extensive historical control data.[4] Monkeys can provide a model that is genetically closer to humans.[3][4]

Justification for Species Selection: The rationale for selecting a particular species should be scientifically driven. This may include in vitro metabolism data (e.g., from liver microsomes) suggesting a similar metabolic profile to humans. If the compound is suspected to be metabolized by specific enzymes, the chosen animal model should express those enzymes.[4]

Dose Formulation and Administration Route

The formulation of the test article should be appropriate for the intended route of administration and should not interfere with the absorption or disposition of the drug.

  • Formulation: A simple aqueous solution is preferred for intravenous (IV) and oral (PO) administration. If the compound has poor aqueous solubility, a suitable vehicle (e.g., a solution with a co-solvent like PEG 400, or a suspension) must be developed and tested for its potential effects on the drug's PK.

  • Route of Administration:

    • Intravenous (IV): An IV dose is essential to determine the absolute bioavailability and key elimination parameters such as clearance (CL) and volume of distribution (Vd).

    • Oral (PO): The intended clinical route of administration should be evaluated. For oral administration, gavage is a precise method in rodents.

Dose Selection and Preliminary Studies

Prior to the definitive pharmacokinetic study, a dose-range finding (DRF) and maximum tolerated dose (MTD) study should be conducted. This provides crucial information on the tolerability of the compound and helps in selecting appropriate dose levels for the PK study that are not overtly toxic.

Experimental Design and Protocols

The following protocols provide a step-by-step guide for conducting a pharmacokinetic study of this compound.

Study Design Overview

A parallel study design is recommended, with separate groups of animals for each dose route and level. A typical design would include:

Group Number of Animals (Rats) Route of Administration Dose Level (mg/kg) Objective
13-4 per time pointIntravenous (IV)Low Dose (e.g., 1)Characterize IV pharmacokinetics and determine absolute bioavailability.
23-4 per time pointOral (PO)Low Dose (e.g., 2)Characterize oral pharmacokinetics and determine absolute bioavailability.
33-4 per time pointOral (PO)High Dose (e.g., 10)Assess dose proportionality of pharmacokinetics.

Note: The number of animals per time point is crucial for statistical power, especially in rodents where serial sampling may be limited.[5]

Detailed Experimental Workflow

experimental_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting dose_admin Dose Administration (IV or PO) fasting->dose_admin dose_prep Dose Preparation & Formulation dose_prep->dose_admin blood_collection Serial Blood Sample Collection dose_admin->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis Bioanalytical Method (LC-MS/MS) storage->bioanalysis pk_analysis Pharmacokinetic Data Analysis bioanalysis->pk_analysis reporting Reporting pk_analysis->reporting pk_parameters cluster_absorption Absorption cluster_exposure Exposure cluster_elimination Elimination cluster_bioavailability Bioavailability PK_Parameters Key Pharmacokinetic Parameters Cmax Cmax (Maximum Concentration) PK_Parameters->Cmax Tmax Tmax (Time to Cmax) PK_Parameters->Tmax AUC_last AUC(0-t) (Area Under the Curve to the last measurable point) PK_Parameters->AUC_last AUC_inf AUC(0-inf) (Area Under the Curve extrapolated to infinity) PK_Parameters->AUC_inf CL CL (Clearance) PK_Parameters->CL Vd Vd (Volume of Distribution) PK_Parameters->Vd t_half t1/2 (Half-life) PK_Parameters->t_half F F (%) (Absolute Bioavailability) PK_Parameters->F

Sources

Application Note & Protocol: Forced Degradation Studies of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting forced degradation studies on N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride, an active pharmaceutical ingredient (API). The protocols detailed herein are designed to identify potential degradation products, elucidate degradation pathways, and support the development and validation of stability-indicating analytical methods, in alignment with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1][2][3][4][5][6][7][8] This document is intended for researchers, scientists, and drug development professionals engaged in the chemical and pharmaceutical sciences.

Introduction: The Imperative of Forced Degradation

Forced degradation, or stress testing, is a critical component of the drug development process.[1][9][10] It involves subjecting a drug substance to conditions more severe than accelerated stability testing to expedite degradation.[2][11] The primary objectives of these studies are threefold:

  • Elucidation of Degradation Pathways: To identify the likely degradation products of a drug substance, which is instrumental in understanding its intrinsic stability.[1][2][9]

  • Development of Stability-Indicating Methods: To ensure that the analytical methods used can accurately measure the active ingredient and separate it from any degradation products, a prerequisite for reliable stability data.[1][9]

  • Informing Formulation and Packaging Development: Knowledge of a molecule's vulnerabilities to heat, light, moisture, and pH helps in the development of a stable formulation and the selection of appropriate packaging.[1][12]

This compound possesses several functional groups susceptible to degradation, including an amide linkage, a tertiary amine, and an N-methyl aniline moiety. Understanding its degradation profile is therefore paramount for ensuring the safety and efficacy of any corresponding drug product.

Structural Vulnerabilities of the Target Molecule

The chemical structure of this compound suggests several potential degradation pathways. The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[13][14][15] The tertiary amine and N-methyl aniline moieties are prone to oxidation.[16][17][18] The overall molecule may also be sensitive to thermal and photolytic stress.

Experimental Workflow: A Systematic Approach

A well-designed forced degradation study follows a logical progression from stress application to analytical characterization. The following diagram illustrates the typical workflow.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis HPLC HPLC-UV/PDA Analysis (Quantification & Purity) Acid->HPLC Analyze stressed samples Base Base Hydrolysis Base->HPLC Analyze stressed samples Oxidation Oxidation Oxidation->HPLC Analyze stressed samples Thermal Thermal Stress Thermal->HPLC Analyze stressed samples Photo Photolytic Stress Photo->HPLC Analyze stressed samples LCMS LC-MS/MS Analysis (Identification of Degradants) HPLC->LCMS Characterize unknown peaks Report Comprehensive Report: - Degradation Profile - Pathway Elucidation - Method Validation Support HPLC->Report Isolation Isolation of Major Degradants (Preparative HPLC) LCMS->Isolation Isolate significant degradants LCMS->Report NMR NMR Spectroscopy (Structural Elucidation) Isolation->NMR Confirm structure NMR->Report API This compound (API) API->Acid Expose API to stress API->Base Expose API to stress API->Oxidation Expose API to stress API->Thermal Expose API to stress API->Photo Expose API to stress

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols

The following protocols are designed to induce a target degradation of 5-20%, which is generally sufficient to detect and identify degradation products without completely destroying the parent molecule.[11]

Materials and Reagents
  • This compound (API)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (Milli-Q or equivalent)

Stress Conditions: Protocols

4.2.1. Acidic Hydrolysis

  • Prepare a 1 mg/mL solution of the API in 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at 2, 4, 8, 24, and 48 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • If no degradation is observed, repeat the experiment with 1 M HCl.

Causality: The amide linkage is the primary target for acid-catalyzed hydrolysis, which would cleave the molecule into N-methyl-N-phenylamine and 2-(methylamino)acetic acid.[13][19]

4.2.2. Basic Hydrolysis

  • Prepare a 1 mg/mL solution of the API in 0.1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at 2, 4, 8, 24, and 48 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute with mobile phase for HPLC analysis.

  • If degradation is too rapid or slow, adjust the temperature or NaOH concentration accordingly.

Causality: Base-catalyzed hydrolysis also targets the amide bond, often at a faster rate than acid hydrolysis for primary and secondary amides.[14]

4.2.3. Oxidative Degradation

  • Prepare a 1 mg/mL solution of the API in a 1:1 mixture of methanol and water.

  • Add 3% H₂O₂ to the solution.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Dilute with mobile phase for HPLC analysis.

  • If no significant degradation is observed, repeat with 30% H₂O₂.

Causality: The tertiary amine and N-methylaniline moieties are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[17][18][20]

4.2.4. Thermal Degradation

  • Place the solid API in a temperature-controlled oven at 80°C.

  • Expose a separate sample to 80°C with 75% relative humidity (RH) if a humidity-controlled oven is available.[2]

  • Analyze samples at 1, 3, and 7 days.

  • Prepare solutions of the stressed solid API for HPLC analysis.

Causality: High temperatures can provide the energy needed to break weaker bonds, potentially leading to cleavage of the amide or other bonds.[21][22][23][24][25]

4.2.5. Photolytic Degradation (as per ICH Q1B)

  • Expose the solid API and a 1 mg/mL solution (in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][3][5][12]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the stressed samples and the control.

Causality: Aromatic amines can be susceptible to photodegradation, which may involve complex radical reactions or oxidation.[26][27][28]

Analytical Methodology

A robust, stability-indicating HPLC method is essential for the success of these studies.[29]

HPLC-UV/PDA Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection PDA detector, 210-400 nm
Injection Vol. 10 µL

Rationale: A C18 column provides good retention for moderately polar compounds. A gradient elution is necessary to separate the parent API from potentially more polar or non-polar degradation products. PDA detection allows for the assessment of peak purity.[30]

LC-MS/MS for Structural Elucidation

For the identification of degradation products, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the HPLC system is invaluable.[9][31][32][33][34]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 50-1000) and MS/MS
Collision Energy Ramped (e.g., 10-40 eV) for fragmentation

Data Interpretation and Presentation

Summary of Degradation

The following table presents hypothetical results from the forced degradation studies.

Stress ConditionDuration% Degradation of APINo. of DegradantsMajor Degradant (RT, min)
0.1 M HCl, 60°C48 h12.52DP1 (8.2)
0.1 M NaOH, 60°C8 h18.23DP1 (8.2), DP2 (10.5)
3% H₂O₂, RT24 h9.82DP3 (12.1)
Thermal, 80°C7 days3.11Minor peaks
Photolytic1.2 M lux h5.51DP4 (11.3)
Mass Balance

A critical aspect of a forced degradation study is the mass balance, which should ideally be between 95% and 105%. This confirms that all degradation products have been accounted for.

Mass Balance (%) = [(Area of API + Sum of Areas of Degradants) / Area of Control] x 100

Proposed Degradation Pathways

Based on the chemical structure and the results of the stress testing, the following degradation pathways are proposed.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis API This compound (Parent Drug) DP1 N-Methyl-N-phenylamine + 2-(Methylamino)acetic acid API->DP1 Amide Cleavage DP3 N-Oxide derivative API->DP3 N-Oxidation DP4 Photodegradation Product API->DP4 Radical reactions, etc.

Caption: Proposed degradation pathways of the API.

Conclusion and Recommendations

The forced degradation studies of this compound reveal that the molecule is most susceptible to hydrolytic degradation under both acidic and basic conditions, and to a lesser extent, oxidative and photolytic stress. It demonstrates good stability under dry heat conditions. The primary degradation pathway involves the cleavage of the amide bond. The developed HPLC method is shown to be stability-indicating. It is recommended that formulations of this API are protected from extreme pH conditions and light.

References

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation studies of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Retrieved from [Link]

  • Rao, D. V., et al. (2012). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 62, 131-138.
  • Mažeikienė, R., et al. (2007). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy.
  • Wang, C. S., et al. (2006). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS.
  • Sharma, V., Sharma, K., & Sharma, S. (2009). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Rasayan Journal of Chemistry, 2(1), 125-130.
  • Hsiao, S. H., & Yang, C. P. (2004). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.
  • Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
  • Nielsen, C. J., et al. (2010).
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

  • Dong, M. W. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 31(8), 612-621.
  • (n.d.). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Journal of Pharmaceutical Research.
  • (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production. Yufeng. Retrieved from [Link]

  • (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Current Pharmaceutical Research.
  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.
  • (n.d.).
  • (n.d.). N-Methylaniline. Wikipedia. Retrieved from [Link]

  • (n.d.).
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • (n.d.). List of aromatic amines used in this study and the efficiency of their....
  • (2012, October 12). Stability tests according to ICH Q1A (R2). Memmert.com.
  • (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Study.com. Retrieved from [Link]

  • (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI.
  • (n.d.).
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • (n.d.). Thermal Degradation of Polyamides. Part 1.
  • (n.d.).
  • (2025, August 5). Enzymatic Hydrolysis of p -Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens.
  • (2011, December 7). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research.
  • (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PMC - NIH.
  • (2025, August 9). (PDF) Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex.
  • (2010, October 9).
  • (2024, July 17). What is the mechanism of Acetanilide?.
  • (2023, September 1).
  • (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC - NIH.
  • (2025, August 5). Photochemistry of Aliphatic and Aromatic Amines.
  • (2020, March 6). Acetanilide (N-phenylacetamide)
  • (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for common challenges encountered during the synthesis of this compound. Our goal is to equip you with the knowledge to identify and mitigate the formation of impurities, ensuring the quality and integrity of your final product.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and logical synthetic pathway involves a two-step process. The first step is the N-acylation of N-methylaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-methyl-N-phenyl-acetamide. This is a standard Schotten-Baumann reaction. The subsequent step involves the nucleophilic substitution of the chlorine atom in the intermediate with methylamine to yield the desired N-Methyl-2-methylamino-N-phenyl-acetamide, which is then converted to its hydrochloride salt.

Q2: What are the critical parameters to control during the chloroacetylation of N-methylaniline?

A2: Temperature control is paramount during the addition of chloroacetyl chloride to N-methylaniline. The reaction is exothermic, and maintaining a low temperature (typically 0-5 °C) is crucial to prevent side reactions, such as diacylation and polymerization. The choice of base and solvent is also critical. A non-nucleophilic base like triethylamine or DBU is often used to scavenge the HCl generated during the reaction. Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive chloroacetyl chloride.[1][2][3]

Q3: Why is the hydrochloride salt of the final compound prepared?

A3: The hydrochloride salt is typically prepared to improve the stability, solubility (in aqueous media), and handling of the final compound. Amine compounds are often converted to their salt form for pharmaceutical applications to enhance their physicochemical properties. The hydrochloride salt is generally a crystalline solid that is easier to purify and handle than the free base, which may be an oil or a low-melting solid.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis, with a focus on impurity-related problems.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-chloro-N-methyl-N-phenyl-acetamide (Intermediate) Incomplete reaction; Hydrolysis of chloroacetyl chloride; Formation of by-products.Ensure anhydrous reaction conditions. Use a slight excess of chloroacetyl chloride. Maintain low temperature during addition. Use a suitable non-nucleophilic base to neutralize HCl.
Presence of unreacted N-methylaniline in the intermediate Insufficient chloroacetyl chloride or reaction time.Increase the molar ratio of chloroacetyl chloride to N-methylaniline slightly. Extend the reaction time and monitor by TLC or HPLC. Purify the intermediate by recrystallization or column chromatography.
Formation of a diacylated by-product High reaction temperature or excess chloroacetyl chloride.Maintain strict temperature control (0-5 °C) during the addition of chloroacetyl chloride. Use a controlled stoichiometry of reactants.
Low yield of the final product in the second step Incomplete reaction with methylamine; Competing elimination reaction.Use an excess of methylamine to drive the substitution reaction to completion. Optimize the reaction temperature and time.
Presence of the chloro-intermediate in the final product Incomplete reaction in the second step.Increase the reaction time or temperature for the reaction with methylamine. Use a larger excess of methylamine. Purify the final product by recrystallization.
Final product is an oil or difficult to crystallize Presence of impurities.Purify the crude product using column chromatography before attempting to form the hydrochloride salt. Ensure the free base is pure before salt formation.

Synthetic Pathway and Impurity Formation

The following diagram illustrates the two-step synthesis of this compound and highlights the potential points of impurity formation.

Synthesis_Pathway NMA N-Methylaniline Intermediate 2-chloro-N-methyl-N-phenyl-acetamide NMA->Intermediate Step 1: Chloroacetylation Diacylated Diacylated By-product NMA->Diacylated Side Reaction Unreacted_NMA Unreacted N-Methylaniline NMA->Unreacted_NMA CAC Chloroacetyl Chloride CAC->Intermediate CAC->Diacylated Side Reaction MA Methylamine Product_base N-Methyl-2-methylamino-N-phenyl-acetamide MA->Product_base Overreacted_Product Over-reacted Product MA->Overreacted_Product Side Reaction HCl HCl Product_HCl N-Methyl-2-methylamino-N-phenyl-acetamide HCl HCl->Product_HCl Intermediate->Product_base Step 2: Amination Unreacted_Intermediate Unreacted Intermediate Intermediate->Unreacted_Intermediate Intermediate->Overreacted_Product Side Reaction Product_base->Product_HCl Salt Formation

Caption: Synthetic pathway and potential impurity formation points.

Common Impurities Summary

The following table summarizes the common impurities, their likely sources, and their chemical structures.

Impurity Name Structure Source
N-MethylanilineUnreacted starting material from Step 1.
2-chloro-N-methyl-N-phenyl-acetamideUnreacted intermediate from Step 2.
N-methyl-N-phenyl-2-(N-methyl-N-phenylamino)acetamideStructure not readily availablePotential diacylated by-product from Step 1.
Bis(N-methyl-N-phenylacetyl)methylamineStructure not readily availablePotential over-reaction product from Step 2.

Experimental Protocols

Step 1: Synthesis of 2-chloro-N-methyl-N-phenyl-acetamide

  • To a solution of N-methylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • Stir the reaction mixture at room temperature for 2-4 hours and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a dilute HCl solution, and then a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure 2-chloro-N-methyl-N-phenyl-acetamide.[4]

Step 2: Synthesis of N-Methyl-2-methylamino-N-phenyl-acetamide

  • Dissolve the 2-chloro-N-methyl-N-phenyl-acetamide (1.0 eq) in a suitable solvent such as ethanol or THF.

  • Add an excess of an aqueous or alcoholic solution of methylamine (e.g., 3-5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with water to remove excess methylamine and its salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude free base of the final product.

Step 3: Formation of this compound

  • Dissolve the crude free base in a minimal amount of a suitable anhydrous solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of anhydrous HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to obtain the pure hydrochloride salt.[5][6][7][8]

Analytical Methods for Impurity Detection

A combination of chromatographic and spectroscopic techniques is essential for the effective detection, identification, and quantification of impurities.[9][10][11][12]

  • High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying the main component and its impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the separated peaks from HPLC, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, such as residual solvents or unreacted starting materials.

By understanding the synthetic pathway, potential side reactions, and appropriate analytical techniques, researchers can effectively control the impurity profile of this compound, leading to a higher quality and safer final product.

References

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, E64(6), o1134. Available at: [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Available at: [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018). Phosphorus, Sulfur, and Silicon and the Related Elements, 194(3), 269-275. Available at: [Link]

  • Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research, 3(1). Available at: [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. (2020). SCIENTIFIC AND TECHNICAL JOURNAL OF NAMANGAN INSTITUTE OF ENGINEERING AND TECHNOLOGY, 2(4). Available at: [Link]

  • Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. Available at: [Link]

  • Bai, Y. L., et al. (2013). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o229. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2013). Molecules, 18(11), 14144–14157. Available at: [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available at: [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). Journal of Combinatorial Chemistry, 6(5), 791-794. Available at: [Link]

  • N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2023). Biomedical Journal of Scientific & Technical Research, 51(4). Available at: [Link]

  • 2-Chloro-N-methyl-N-phenylacetamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available at: [Link]

  • Isolation and Identification of API Impurities. Labinsights. Available at: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

  • US Patent for Method for salt preparation. (2010). Google Patents.
  • Direct Amidation of Tertiary N-Benzylamines. (2021). Organic Letters, 23(1), 168-172. Available at: [Link]

  • Isolation of primary amines as HCL salt problem. ScienceMadness. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2021). Molecules, 26(19), 5973. Available at: [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). Frontiers in Chemistry, 10, 827361. Available at: [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis, 127, 21-34. Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis. (2022). International Journal of Innovative Research in Technology, 9(1). Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2015). Research and Reviews: Journal of Pharmaceutical Analysis, 4(2). Available at: [Link]

  • Scheme 1. Synthetic reaction scheme for 2-chloro-N,... ResearchGate. Available at: [Link]

Sources

Improving the solubility of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride for in vitro assays.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

A Guide to Achieving Optimal Solubility for In Vitro Assays

Welcome to the technical support center for this compound. This guide, created for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of this compound for in vitro experiments. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you overcome solubility challenges and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific problems you may encounter when preparing solutions of this compound.

Problem 1: My compound is not dissolving in my primary aqueous buffer (e.g., PBS, TRIS).

Cause & Scientific Explanation: this compound is an amine hydrochloride salt. The hydrochloride moiety significantly enhances its polarity, making it preferentially soluble in aqueous, acidic solutions where it remains in its protonated, ionic form.[1] Standard physiological buffers (pH ~7.4) can be slightly basic relative to the compound's pKa, causing a shift towards the less soluble, uncharged "free base" form.

Solution Pathway:

  • Start with Acidified Water: Attempt to dissolve the compound in sterile, deionized water first. The dissolved HCl salt will create a slightly acidic environment, favoring solubility.

  • Gentle Physical Assistance:

    • Vortexing: Mix the solution vigorously for 1-2 minutes.[2]

    • Sonication: Use a bath sonicator for 5-10 minutes to break up particulates and increase the surface area for dissolution.[3]

    • Gentle Warming: Warm the solution to 37°C. Increased temperature can enhance the solubility of many compounds. However, avoid excessive heat, which could risk degradation of the acetamide group through hydrolysis.[4]

  • pH Adjustment: If solubility is still limited, the pH of the aqueous solution is the most critical parameter to control.

    • Lower the pH by adding a small amount of dilute HCl (e.g., 0.1 N HCl) dropwise while stirring until the compound dissolves. This forces the equilibrium towards the charged, more soluble form.

Problem 2: The compound dissolved in my initial solvent but precipitated when I diluted it into my final cell culture media or assay buffer.

Cause & Scientific Explanation: This is a classic solubility issue driven by a change in the solution environment. There are two primary causes:

  • pH Shift: Cell culture media and many biological buffers are buffered to a physiological pH (typically 7.2-7.4). When your acidic stock solution is added, the buffer neutralizes the acid, raising the pH. This converts the soluble protonated amine to its less soluble free base form, causing it to precipitate out of the solution.[1][5]

  • Co-solvent "Crashing Out": If you used a high concentration of an organic co-solvent (like DMSO or ethanol) to create your stock, diluting it into a primarily aqueous buffer dramatically lowers the organic solvent concentration. The compound may no longer be soluble in this new, highly aqueous environment.

Solution Pathway:

  • pH-Controlled Dilution (for aqueous stocks): Before adding your compound's stock solution, try slightly acidifying a small aliquot of your final assay buffer with dilute HCl. Then, add the stock solution to this acidified buffer before bringing it to the final volume. This can help maintain the compound in its soluble, charged state.

  • Optimize Co-Solvent Dilution (for organic stocks):

    • Add the organic stock solution slowly to the final aqueous buffer while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to immediate precipitation.[3]

    • Ensure the final concentration of the organic co-solvent is as low as possible and compatible with your assay system.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to prepare a high-concentration stock solution?

For preparing a high-concentration stock (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is the recommended starting point.[6][7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[7]

  • Expertise: While the hydrochloride salt suggests water solubility, creating a highly concentrated aqueous stock can be challenging due to the factors described above. A DMSO stock provides a versatile starting point for serial dilutions into various assay buffers.[8]

  • Trustworthiness: Always use anhydrous, high-purity DMSO to avoid introducing water, which can affect the long-term stability of the stock solution. Prepare aliquots to minimize freeze-thaw cycles.

Q2: How does pH fundamentally affect the solubility of this compound?

The key is the equilibrium between the charged (protonated) amine and the uncharged free base. The amine group in the molecule is basic and reacts with HCl to form the hydrochloride salt. In solution, this salt exists in equilibrium.

  • Low pH (Acidic): An excess of protons (H+) pushes the equilibrium to the left, favoring the charged, highly water-soluble ammonium salt form.[1][9]

  • High pH (Basic): A lack of protons (or excess of OH⁻) pulls protons off the amine, shifting the equilibrium to the right, favoring the uncharged, less water-soluble "free base" form.[1]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Soluble R-NH(CH₃)₂⁺ Cl⁻ (Charged, Water-Soluble) Insoluble R-N(CH₃)₂ (Uncharged, Less Soluble) + H⁺ + Cl⁻ Soluble->Insoluble + OH⁻ (Removes H⁺) Insoluble->Soluble + H⁺ (Adds H⁺) caption Fig. 1: Effect of pH on Amine Hydrochloride Solubility

Caption: Fig. 1: Effect of pH on Amine Hydrochloride Solubility

Q3: What is the maximum concentration of DMSO or ethanol I can use in my cell-based assay?

This is a critical consideration, as co-solvents can exhibit cytotoxicity.[6][10] The tolerable concentration is highly dependent on the specific cell line and the duration of the assay.[11]

Co-SolventGeneral Safe LimitOften Tolerated Upper LimitPotential Effects
DMSO ≤ 0.1% (v/v) [10][11]Up to 0.5% (v/v)[3]Cytotoxicity, differentiation induction, altered gene expression.[6][12]
Ethanol ≤ 0.1% (v/v) Up to 0.5% (v/v)Higher cytotoxicity than DMSO at similar concentrations; can affect membrane integrity.[7][13]
  • Authoritative Grounding: It is imperative to run a vehicle control experiment.[11] This involves treating your cells with the highest concentration of the solvent (e.g., 0.5% DMSO in media) used in your experiment, but without the compound, to ensure that the observed effects are due to your compound and not the solvent.

Q4: How should I prepare and store my stock solutions?

Proper preparation and storage are essential for experimental reproducibility.[8][14]

G start Start: Weigh Compound weigh 1. Weigh solid compound using a calibrated balance. start->weigh dissolve 2. Dissolve in minimal 100% DMSO to desired stock concentration (e.g., 200x). weigh->dissolve mix 3. Vortex / Sonicate until fully dissolved. dissolve->mix aliquot 4. Create small, single-use aliquots in microfuge tubes. mix->aliquot store 5. Store at -20°C or -80°C in a desiccated environment. aliquot->store end Ready for Use store->end caption Fig. 2: Stock Solution Preparation Workflow

Caption: Fig. 2: Stock Solution Preparation Workflow

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for creating a concentrated stock solution.[2][14]

  • Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (Mass = Molarity x Volume x Molecular Weight).

  • Weigh Compound: On a calibrated analytical balance, carefully weigh the calculated mass into a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve: Securely cap the tube and vortex for 2 minutes. If solids persist, place the tube in a bath sonicator for 10 minutes or until the solution is clear.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock into Aqueous Assay Buffer

This protocol is designed to minimize precipitation when making working solutions.

  • Thaw Stock: Thaw one aliquot of your DMSO stock solution at room temperature.

  • Prepare Buffer: Dispense the required volume of your final assay buffer (e.g., cell culture media) into a sterile tube.

  • Dilute: While gently vortexing the assay buffer, slowly pipette the required volume of the DMSO stock solution directly into the buffer. Adding the stock to the buffer (and not the other way around) and ensuring constant mixing is key.[3]

  • Final Mix: Once added, continue to vortex the working solution for an additional 10-15 seconds to ensure homogeneity.

  • Use Immediately: It is best practice to use the freshly diluted working solution immediately to avoid potential for the compound to precipitate over time.

References

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • Koppel, H., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs. ACS Publications. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Volumetric Properties of Aqueous Solutions of Acetamide. Retrieved from [Link]

  • Unknown Source. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

  • Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (2018). Drug stock solutions best practices?. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. Retrieved from [Link]

  • YouTube. (2025). pH and Solubility. Retrieved from [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

Sources

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride degradation pathways and prevention.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability, degradation pathways, and preventative measures for this compound. As a molecule featuring both amide and amine functionalities, understanding its chemical stability is paramount for ensuring data integrity, reproducibility, and the development of stable formulations. This document moves beyond simple protocols to explain the causal chemistry behind its degradation and provides robust troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of N-Methyl-2-methylamino-N-phenyl-acetamide that influence its stability?

The stability of this compound is dictated by two key functional groups: the acetamide linkage and the aliphatic amine moieties .

  • Acetamide Group (-C(O)N-): The amide bond is susceptible to hydrolysis, a chemical breakdown in the presence of water. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide bond to form N-methylaniline and 2-(methylamino)acetic acid.

  • Amine Groups (-NHCH₃, -N(CH₃)-): The secondary and tertiary amine groups are prone to oxidation. Oxidative degradation can lead to the formation of N-oxides or other oxidized species, potentially altering the compound's biological activity and safety profile. These groups can also be involved in other reactions, such as the formation of nitrosamines if exposed to nitrosating agents.

Understanding these vulnerabilities is the first step in designing stable experimental conditions and formulations.

Q2: What is "forced degradation" and why is it essential for studying this compound?

Forced degradation, or stress testing, is a series of experiments designed to intentionally degrade a drug substance under more severe conditions than it would typically encounter during its shelf life.[1] The objective is not to destroy the molecule completely, but to achieve a modest level of degradation (typically 5-20%) to reveal its likely degradation products and pathways.[2]

For this compound, forced degradation studies are critical for:

  • Elucidating Degradation Pathways: Identifying the specific chemical changes that occur under stress (e.g., hydrolysis, oxidation, photolysis).[1][3]

  • Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods (like HPLC) that can separate and quantify the active compound from its impurities and degradants. This ensures the method is "stability-indicating."[2]

  • Informing Formulation and Packaging: Understanding how the molecule degrades in response to light, heat, or pH helps in the selection of appropriate excipients, buffers, and protective packaging.

  • Predicting Intrinsic Stability: These studies provide a rapid assessment of the molecule's inherent stability.[1]

A well-designed forced degradation study is a cornerstone of early-phase drug development and is mandated by regulatory bodies like the ICH.[3]

Troubleshooting Guides & Experimental Protocols

Problem: I'm seeing unexpected peaks in my HPLC chromatogram. How do I confirm if they are degradants?

This is a common challenge. The appearance of new peaks, especially those that grow over time or upon sample re-injection, often suggests degradation.

Causality: Degradation can occur in the vial while waiting for injection, especially if the mobile phase or diluent is not optimized for stability. The acetamide or amine groups could be reacting with components of your sample matrix or solvent.

Troubleshooting Workflow:

  • Perform a Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of your main peak and the new, unknown peaks. Co-elution of a degradant with the parent compound can compromise quantification.

  • Conduct a Time-Course Study: Analyze the same sample preparation at several time points (e.g., T=0, 2, 4, 8, 24 hours) while it is stored in the autosampler. If the area of the new peaks increases while the parent peak area decreases, this is strong evidence of degradation.

  • Use Mass Spectrometry (MS): The most definitive way to identify degradants is with LC-MS.[4] A mass spectrometer can provide the mass-to-charge ratio (m/z) of the unknown peaks.

    • Hydrolytic Degradation: Look for masses corresponding to the expected hydrolysis products (N-methylaniline and 2-(methylamino)acetic acid).

    • Oxidative Degradation: Look for the mass of the parent compound +16 Da (addition of an oxygen atom), which is indicative of an N-oxide formation.

  • Spike Study: If you can synthesize or acquire a reference standard of a suspected degradant, spike it into your sample. If the unknown peak in your sample co-elutes and increases in size, you have confirmed its identity.

Visualizing the Troubleshooting Logic:

G start Unexpected Peak Observed in HPLC pda Perform Peak Purity Analysis (PDA) start->pda result1 Peak is spectrally pure? pda->result1 time_course Conduct Autosampler Time-Course Study result2 Peak area changes over time? time_course->result2 lcms Analyze via LC-MS result3 Identify m/z of unknown peak lcms->result3 spike Perform Spike Study (if standard is available) result4 Co-elution confirmed? spike->result4 result1->time_course Yes conclusion2 Likely an unrelated impurity or artifact result1->conclusion2 No (Co-elution) result2->lcms Yes result2->conclusion2 No result3->spike result4->lcms No, continue investigation conclusion1 Potential Degradant Identified result4->conclusion1 Yes

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Protocol: Setting Up a Forced Degradation Study

This protocol outlines a standard approach for stress testing this compound. The goal is to achieve 5-20% degradation.[2] Conditions may need to be adjusted based on the observed stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade[5]

  • Water, HPLC grade

  • pH meter, calibrated

  • HPLC system with PDA or UV detector and preferably a Mass Spectrometer (MS)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Stress Conditions Setup: For each condition, prepare a sample and a corresponding blank (stress agent without the drug).

Stress ConditionProtocolJustification
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C. Check at 2, 6, 24, and 48 hours. If no degradation, repeat with 1 M HCl.[4]To test the stability of the amide bond in an acidic environment.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Check at 30 min, 1, 2, and 4 hours. If no degradation, heat at 60°C. If degradation is too rapid, use 0.01 M NaOH.To test the stability of the amide bond under basic conditions, which is often faster than acid hydrolysis.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Check at 2, 6, 24, and 48 hours.To evaluate the susceptibility of the amine groups to oxidative stress.
Thermal Stress Store the solid compound in an oven at 70 °C for 7 days. Also, store the stock solution at 60 °C.[6]To assess the impact of heat on the solid-state and solution stability.
Photolytic Stress Expose the solid compound and the stock solution to a photostability chamber (ICH Q1B guideline). Use a control sample wrapped in aluminum foil.To determine if the compound is light-sensitive.
  • Sample Quenching and Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Crucially, neutralize the acid and base hydrolysis samples to an appropriate pH (e.g., pH 7) using an equivalent amount of base or acid, respectively. This stops the degradation reaction.[6]

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze using a validated stability-indicating HPLC method.

Visualizing the Predicted Degradation Pathways:

G cluster_0 N-Methyl-2-methylamino-N-phenyl-acetamide cluster_1 Degradation Products parent Core Structure hydrolysis_prod Hydrolysis Products (N-methylaniline + 2-(methylamino)acetic acid) parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Oxidation Product (N-Oxide) parent->oxidation_prod Oxidation (H₂O₂)

Caption: Predicted primary degradation pathways for the target molecule.

Prevention and Stability Enhancement

Q3: How can I prevent the degradation of this compound during storage and in my experiments?

Based on the likely degradation pathways, several preventative measures can be implemented:

  • Control pH: Since the amide bond is susceptible to hydrolysis, maintaining a neutral pH is critical for aqueous solutions. Use buffered solutions (e.g., phosphate buffer at pH 7) as your sample diluent for HPLC analysis and for any in-vitro experiments.

  • Minimize Oxidative Stress:

    • Use high-purity, freshly opened solvents to avoid peroxide contaminants.

    • Consider de-gassing your solvents and mobile phases.

    • If oxidation is a significant issue, the addition of an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) to your formulation could be explored, but this requires careful validation to ensure no interference with your assay.

  • Protect from Light: Store both solid material and solutions in amber vials or wrapped in aluminum foil to prevent photolytic degradation. Conduct experiments under subdued lighting if the compound proves to be highly photosensitive.

  • Control Temperature: Store the compound at recommended temperatures (typically 2-8 °C or -20 °C for long-term storage), both in solid form and in solution. Avoid repeated freeze-thaw cycles for solutions. A study on a similar compound showed significant degradation even at -20 °C over several months, highlighting the importance of monitoring long-term stability.[7]

  • Use of Appropriate Solvents: For solution-based studies, acetonitrile is often preferred over methanol for photolytic stress studies, as methanol can generate reactive methoxy radicals under light exposure.[5]

By systematically investigating the stability of this compound and understanding its degradation mechanisms, you can develop robust analytical methods and ensure the quality and reliability of your research data.

References

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC - NIH. (2024). Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020). Available at: [Link]

  • 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - NIH. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • Forced degradation and impurity profiling. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. (2013). Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (2022). Available at: [Link]

  • N-Methyl-2-phenylacetamide | C9H11NO | CID 81274 - PubChem. Available at: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (2011). Available at: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics, 8(2), 73-79. Available at: [Link]

  • New Trends in Forced Degradation Studies. (2012). Pharma Times, 44(6), 19-27. Available at: [Link]

Sources

Overcoming challenges in the purification of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride (CAS 97454-51-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we provide field-proven insights and troubleshooting strategies to help you achieve the desired purity and yield for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take if my crude this compound appears discolored (e.g., yellow or brown)?

A1: Discoloration in the crude product often indicates the presence of residual starting materials, by-products from the synthesis, or degradation products. A common first step is to perform a wash with a suitable organic solvent in which the desired hydrochloride salt has low solubility, such as cold acetone or diethyl ether. For more persistent color, treatment with activated carbon in a suitable solvent (like ethanol or methanol) followed by hot filtration can be effective in adsorbing colored impurities before proceeding to recrystallization.

Q2: My compound is an oil and won't solidify after synthesis and acidification. What should I do?

A2: "Oiling out" is a common problem when forming hydrochloride salts, especially if residual water is present from the use of aqueous HCl.[1] The water can prevent the hydrophobic organic molecule from crystallizing.[1] The recommended approach is to use anhydrous HCl, which can be prepared as a solution in a dry solvent like isopropanol or diethyl ether.[1] Adding this anhydrous acid solution to your freebase dissolved in a non-polar solvent should promote the precipitation of the crystalline hydrochloride salt.

Q3: What is the best general approach for the recrystallization of this compound?

A3: As an N-substituted amide hydrochloride, a polar protic solvent or a mixture is often a good starting point.[2][3] Ethanol, methanol, or isopropanol are excellent choices because they can dissolve the compound when hot and have reduced solubility upon cooling.[2][4] If a single solvent doesn't provide satisfactory results, a binary solvent system, such as ethanol/diethyl ether or methanol/acetone, can be employed.[3][5] The principle is to dissolve the compound in a minimum amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., diethyl ether) until turbidity appears, then reheat to clarify and allow for slow cooling.[5]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful method for quantifying purity and detecting impurities.[6] ¹H NMR spectroscopy will confirm the chemical structure and can reveal the presence of residual solvents or other impurities. Karl Fischer titration is the standard method for determining water content.[6]

In-Depth Troubleshooting Guides

Challenge 1: Issues with Crystallization and Solid Form

Q: I've attempted recrystallization from ethanol, but the yield is very low. How can I improve it?

A: Low yield from recrystallization typically points to two main issues: either the compound is too soluble in the chosen solvent even at low temperatures, or you are using too much solvent.

  • Causality: The solubility of a compound is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. While ethanol is a good starting point for amides, if your compound remains highly soluble upon cooling, the recovery will be poor.[2][5]

  • Step-by-Step Protocol:

    • Solvent Screening: Begin by testing the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., methanol, isopropanol, acetonitrile, acetone). The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature or below.[5]

    • Binary Solvent System: If a single solvent is not effective, employ a binary system. Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol). Slowly add a less polar "anti-solvent" in which it is poorly soluble (e.g., diethyl ether or hexane) until you observe persistent cloudiness.[3][4]

    • Controlled Cooling: Add a few drops of the hot solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often leads to the formation of smaller, less pure crystals.

    • Concentration: If the compound is still too soluble, you can try to reduce the volume of the solvent by evaporation before cooling to induce crystallization.

Q: My product precipitates as an amorphous solid or oil instead of crystals. What's the underlying cause and how can I fix it?

A: Oiling out during crystallization or salt formation is a common issue, particularly with amine hydrochlorides.[1] This often happens when the concentration of the solute is too high, the solution is cooled too quickly, or there are impurities present that inhibit crystal lattice formation.

  • Causality: The formation of a stable crystal lattice is a thermodynamically controlled process. If the kinetic process of precipitation is too rapid, the molecules do not have sufficient time to arrange themselves into an ordered lattice, resulting in an amorphous solid or a supersaturated oil.[1] The presence of water when using aqueous HCl can also be a major contributor, as it can prevent the hydrophobic amine salt from precipulating cleanly.[1]

  • Troubleshooting Workflow:

Challenge 2: Purity and Impurity Profile

Q: My HPLC shows several small impurity peaks. How do I identify their source and remove them?

A: Identifying the source of impurities is crucial for developing an effective purification strategy. Potential sources include unreacted starting materials, by-products from side reactions, or degradation of the product.

  • Causality: The structure of this compound contains several reactive sites. Incomplete reactions or side reactions during synthesis are common sources of impurities. The amide bond can also be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.

  • Step-by-Step Protocol for Impurity Identification and Removal:

    • Characterization of Impurities: If possible, use LC-MS to get the mass of the impurity peaks. This can provide clues as to their structure (e.g., is it a starting material or a dimer?).

    • Check Starting Materials: Run an HPLC of your starting materials to see if any of the impurity peaks match.

    • For Unreacted Starting Materials: If unreacted starting materials are the issue, consider adjusting the stoichiometry of your reaction or increasing the reaction time. An acid/base workup before salt formation can also be effective. The freebase form of your product will be soluble in an organic solvent like dichloromethane or ethyl acetate, while some starting materials may be removed with an aqueous wash.

    • For By-products: If the impurities are by-products, a chromatographic method or recrystallization will be necessary. Column chromatography on silica gel can be performed on the freebase form of your compound before converting it to the hydrochloride salt. [7]

    • Recrystallization: For closely related impurities, a carefully optimized recrystallization can be very effective. Sometimes, multiple recrystallizations are necessary to achieve high purity. [2]

Q: My final product has a high residual solvent content according to ¹H NMR. How can I effectively remove it?

A: Residual solvents are a common issue, especially with crystalline solids. The choice of solvent and the drying technique are critical.

  • Causality: Solvents can become trapped within the crystal lattice during crystallization. High-boiling point solvents are particularly difficult to remove.

  • Recommended Actions:

    • Drying under High Vacuum: Ensure you are drying your material under a high vacuum (and not just a water aspirator) for a sufficient amount of time.

    • Gentle Heating: Gently heating the solid under vacuum can help drive off residual solvents. Be cautious with the temperature to avoid melting or degrading your compound.

    • Solvent Selection: If a particular solvent is consistently trapped, try to perform the final crystallization or wash with a more volatile solvent like diethyl ether, which is easier to remove.

    • Trituration/Slurrying: Slurrying the solid in a solvent in which it is insoluble (like hexane or diethyl ether) can sometimes help to displace the trapped, more polar solvent.

Data and Protocols

Table 1: Recommended Solvents for Recrystallization
SolventBoiling Point (°C)PolarityComments
Primary Solvents
Ethanol78HighA good starting point for many amide salts. [2][4]
Methanol65HighMore polar than ethanol; may be too good a solvent. [5][8]
Isopropanol82Medium-HighLess polar than ethanol; can be a good alternative.
Acetonitrile82Medium-HighOften gives good results for amides. [2]
Anti-Solvents (for binary systems)
Diethyl Ether35LowGood for precipitating polar compounds from alcohols. [3]
Acetone56MediumCan be used as both a primary solvent and an anti-solvent. [2][4]
n-Hexane69Very LowA good non-polar anti-solvent. [4]

References

  • Bai, F., Chen, Z., & Zhang, J. (2013). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(2), o229. [Link]

  • PubChem. (n.d.). N-Methyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 23, 2026, from [Link]

  • Padrón, J. I., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(3), M1642. [Link]

  • Frank, A. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1353. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. [Link]

  • Royal Society of Chemistry. (2021). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. Analytical Methods, 13(21), 2433-2439. [Link]

Sources

Enhancing the stability of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride in solution.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Formulation & Stability Guide

Introduction: A Proactive Approach to Solution Stability

Welcome to the technical support guide for N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride. As researchers dedicated to advancing drug development, we understand that maintaining the chemical integrity of your compound in solution is paramount to generating reproducible and reliable experimental data. This guide is designed to provide you with the foundational knowledge and practical troubleshooting tools to enhance the stability of this molecule, moving beyond simple protocols to explain the underlying chemical principles.

The core structural feature of this compound is its disubstituted amide bond . Amide bonds are notoriously susceptible to hydrolysis, which is the primary degradation pathway for this compound in aqueous solutions.[1][2][3] Our goal is to equip you with the strategies to control and minimize this degradation.

Fundamental Principles: Understanding the Instability

The stability of your compound is primarily governed by the integrity of its amide functional group. Amide hydrolysis can be catalyzed by both acidic and basic conditions, leading to the cleavage of the carbon-nitrogen bond.[3][4][5][6]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by water.[7]

  • Base-Catalyzed Hydrolysis: Under basic conditions (high pH), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon, initiating the cleavage of the amide bond.[7]

This relationship means that there is typically a pH range of maximum stability, outside of which the degradation rate increases significantly. For structurally similar compounds, such as lidocaine (which also possesses a substituted acetamide structure), the pH of maximum stability has been found to be in the mildly acidic range of approximately 3 to 6.[8]

Primary Degradation Pathway: Amide Hydrolysis

The following diagram illustrates the primary hydrolytic degradation pathway you are working to prevent.

G cluster_0 Chemical Structures cluster_1 Reaction Conditions Parent N-Methyl-2-methylamino- N-phenyl-acetamide Conditions H₂O (Acid or Base Catalyzed) Parent->Conditions Degradant1 N-Methyl-N-phenyl- 1,2-ethanediamine Degradant2 Acetic Acid Conditions->Degradant1 Hydrolysis Conditions->Degradant2 Hydrolysis

Caption: Amide hydrolysis of the parent compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experimental work in a direct question-and-answer format.

Q1: My solution's purity, as measured by HPLC, is decreasing over a few days at room temperature. What is the likely cause?

A1: The most probable cause is the hydrolytic degradation of the amide bond, as detailed in Section 2. Amides, while more stable than esters, will still hydrolyze in aqueous solutions, and this process can be accelerated by non-optimal pH, elevated temperatures, or the presence of catalytic metal ions.[3][8] The first step in troubleshooting is to verify the pH of your solution.

Q2: What is the optimal pH to maintain the stability of my compound in an aqueous solution?

A2: Based on data from structurally analogous compounds like lidocaine, the pH range of maximum stability is typically between pH 3 and 6 .[8] Within this window, both acid- and base-catalyzed hydrolysis are minimized. We strongly recommend performing a pH-rate profile study to pinpoint the "sweet spot" for your specific experimental conditions. See Protocol 2 for a detailed methodology.

Q3: I need to prepare a solution for my experiments. Which buffer system should I choose?

A3: The choice of buffer is critical. The buffer not only maintains the pH but its components can also influence stability.[1][9] We recommend starting with common pharmaceutical buffers.

Buffer SystemEffective pH RangeSuitability & Considerations
Citrate Buffer 3.0 - 6.2Recommended starting point. Generally inert and provides good buffering capacity in the target stability range. Can act as a chelator for some metal ions.
Acetate Buffer 3.8 - 5.8Good alternative. Also effective in the target pH range. Ensure it does not participate in any side reactions within your specific assay.
Phosphate Buffer 5.8 - 8.0Use with caution. While common, its optimal buffering capacity is slightly above the predicted stability range. It can sometimes accelerate degradation for certain molecules.

Always use high-purity (e.g., USP or ACS grade) reagents to prepare your buffers.

Q4: I've noticed a slight yellowing of my solution after leaving it on the benchtop. What could be the cause?

A4: Discoloration can be a sign of oxidative degradation or photodecomposition. While hydrolysis is the primary concern, these secondary pathways should not be ignored.

  • Oxidation: The tertiary amine and the phenyl ring can be susceptible to oxidation, which is often catalyzed by trace metal ions (e.g., Fe²⁺, Cu²⁺).[8]

  • Photodegradation: Aromatic systems can be sensitive to light, especially UV radiation.[9]

Solution: Prepare solutions fresh, store them protected from light in amber vials, and consider purging your solvent and the vial headspace with an inert gas like nitrogen or argon to minimize oxygen exposure.[9]

Q5: How can I prevent potential degradation caused by trace metal contaminants in my water or reagents?

A5: This is an excellent and often overlooked point. Metal-catalyzed oxidation can be a significant issue.[8] The most effective strategy is to include a chelating agent in your formulation. We recommend adding 0.01% to 0.1% (w/v) of Ethylenediaminetetraacetic acid (EDTA) or its disodium salt (Na₂EDTA).[9][10] EDTA effectively sequesters di- and trivalent metal ions, rendering them unable to participate in catalytic redox cycles.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)

This protocol outlines the steps for preparing a buffered, stabilized aqueous stock solution.

  • Buffer Preparation: Prepare a 50 mM Sodium Citrate buffer.

    • Dissolve the appropriate amount of citric acid and sodium citrate in high-purity water (e.g., Milli-Q or WFI) to achieve the target pH (e.g., pH 5.0).

    • Verify the final pH with a calibrated pH meter.

  • Addition of Chelator: Add 0.1 g of Disodium EDTA to 1 liter of your prepared buffer and stir until dissolved (Final concentration: 0.01% w/v).

  • Solubilization: Weigh the required amount of this compound to achieve a 10 mM final concentration.

  • Dissolution: Slowly add the powder to the vortexing buffer solution from Step 2. Ensure it is fully dissolved. Gentle warming or sonication can be used if necessary, but avoid excessive heat.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter (e.g., PVDF or PES) into a sterile, amber glass container.

  • Inert Gas Purge: If long-term storage is intended, gently bubble nitrogen or argon gas through the solution for 5-10 minutes and overlay the headspace of the container with the gas before sealing.

  • Storage: Store at the recommended temperature (typically 2-8°C) and protected from light.

Protocol 2: High-Throughput pH-Stability Profile Study

This workflow allows you to efficiently determine the optimal pH for your compound.

Caption: Workflow for a pH-rate stability study.

Summary of Stabilization Strategies

The following decision tree can guide your formulation strategy.

G start Start: Solution Instability Observed check_ph Is the solution buffered to pH 3-6? start->check_ph add_buffer Action: Add Citrate or Acetate Buffer (pH 3-6). See Protocol 1. check_ph->add_buffer No check_light Is the solution protected from light and oxygen? check_ph->check_light Yes add_buffer->check_light protect Action: Use amber vials. Purge with N₂/Ar gas. check_light->protect No check_metals Is a chelating agent present? check_light->check_metals Yes protect->check_metals add_edta Action: Add 0.01% - 0.1% EDTA. check_metals->add_edta No stable Solution Stabilized check_metals->stable Yes add_edta->stable

Caption: Decision tree for stabilizing the solution.

References

  • PubChem. N-Methyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Gill, M. et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2020). Hydrolysis of Amides. [Link]

  • Sharma, V. et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. BMC Chemistry. [Link]

  • Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical Research. [Link]

  • Pipl Univesco. How Excipients Impact Drug Absorption, Stability, and Shelf Life. [Link]

  • ResearchGate. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • RSC Advances. (2019). New N-phenylacetamide-incorporated 1,2,3- triazoles: [Et3NH][OAc]-mediated efficient synthesis. [Link]

  • Vetter Pharma. (2022). Choosing the right drug stability strategy for a parenteral product. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • National Institutes of Health. 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. [Link]

  • Pharma Info. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • National Institutes of Health. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. [Link]

  • ACS Publications. (2018). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces. [Link]

  • National Institutes of Health. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

  • National Institutes of Health. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. [Link]

  • MDPI. (2022). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • Scribd. Formulation Strategies For Enhancing Drug Stability. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. [Link]

  • YouTube. (2023). Hydrolysis of Acetamide. [Link]

  • European Pharmaceutical Review. (2013). The central role of excipients in drug formulation. [Link]

  • ResearchGate. The effect of buffer concentration, pH and buffer ions on the degradation and drug release from polyglycolide. [Link]

  • ResearchGate. Recent developments in catalytic amide bond formation. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetamide?. [Link]

  • Scientific Research Publishing. (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • ManTech Publications. Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]

Sources

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride experiment reproducibility issues.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

A Guide to Navigating Experimental Reproducibility

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter reproducibility challenges during the synthesis, purification, and analysis of this and structurally similar compounds. As Senior Application Scientists, we understand that subtle variations in experimental conditions can lead to significant deviations in outcomes. This resource provides in-depth, scientifically grounded troubleshooting advice to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound results in a low yield and several impurities. What are the likely causes?

A1: Low yields and impurities often stem from a few key areas: reagent quality, reaction conditions, and side reactions. The starting materials, particularly the aniline precursor, can be susceptible to oxidation. Ensure all reagents are pure and used as specified. The reaction may also be sensitive to temperature and atmospheric conditions; running the reaction under an inert atmosphere (like nitrogen or argon) can prevent oxidative side products. Finally, the presence of two amine groups introduces the possibility of multiple acylation or other side reactions. A thorough analysis of your crude product by LC-MS can help identify these byproducts and guide optimization.

Q2: I'm having difficulty crystallizing the final hydrochloride salt. It often "oils out" or forms a very fine, difficult-to-filter precipitate. What can I do?

A2: Crystallization of amine hydrochloride salts can be challenging. "Oiling out" typically occurs when the compound's solubility in the chosen solvent system is too high, or when the solution is supersaturated too quickly. Try using a solvent/anti-solvent system with gradual addition of the anti-solvent. For example, dissolving the crude product in a minimal amount of a polar solvent (like isopropanol or ethanol) and slowly adding a non-polar anti-solvent (like diethyl ether or hexane) at a controlled temperature can promote the formation of well-defined crystals. Seeding the solution with a previously obtained crystal can also be effective. The use of aqueous HCl can introduce water, which may hinder crystallization; using a solution of HCl in an anhydrous solvent like dioxane or diethyl ether is often a better approach.[1]

Q3: The material I've synthesized is highly hygroscopic, making it difficult to handle and weigh accurately. Is this normal, and how can I mitigate it?

A3: Yes, hygroscopicity is a common issue for hydrochloride salts of basic drugs.[2] The chloride ion can act as a hydrogen bond acceptor, readily interacting with atmospheric moisture.[2] To manage this, always handle the compound in a low-humidity environment, such as a glove box or a desiccator. Use of a dry inert gas stream during transfers can also help. For accurate weighing, consider using a pre-weighed, sealed container and determining the mass by difference.

Q4: My HPLC analysis shows a tailing peak for the main compound. How can I improve the peak shape?

A4: Peak tailing for basic compounds like this one is often caused by secondary interactions between the amine functional groups and residual silanol groups on the surface of silica-based HPLC columns.[3][4][5] There are several ways to address this:

  • Lower the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.0) protonates the silanol groups, reducing their interaction with your protonated amine.[6]

  • Use a mobile phase modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.[7]

  • Choose a different column: Modern, end-capped columns or those with a polar-embedded phase are designed to minimize these secondary interactions.[4]

Q5: The ¹H NMR spectrum of my compound is broad or shows more peaks than expected. What could be the reason?

A5: There are a few possibilities. Broad peaks can be due to poor sample preparation (e.g., insolubility, high concentration) or the presence of paramagnetic impurities.[8] An unexpectedly complex spectrum might be due to the presence of rotamers, which are isomers that differ by rotation around a single bond (in this case, the amide C-N bond). This rotation can be slow on the NMR timescale, resulting in separate peaks for each conformer.[8] Running the NMR at an elevated temperature can often cause these peaks to coalesce into a single, sharper signal.[8]

Troubleshooting Guides

Guide 1: Low Yield and Purity in Synthesis

Problem: The acylation reaction to form this compound is consistently yielding less than 50% of the theoretical product, with significant side products observed by TLC and LC-MS.

Causality: The target molecule has two nucleophilic nitrogen atoms: the N-methylaniline nitrogen and the terminal methylamino nitrogen. The desired reaction is acylation at the N-methylaniline position. However, several competing reactions can occur.

Systematic Troubleshooting Protocol:

  • Verify Reagent Purity:

    • Action: Analyze all starting materials (e.g., N-methyl-N-phenyl-ethane-1,2-diamine and the acylating agent) by NMR or GC-MS before use.

    • Rationale: Impurities in starting materials are a primary source of irreproducibility in chemical research.[9] Oxidized or degraded precursors will lead to a cascade of side products.

  • Control Reaction Temperature:

    • Action: Begin the reaction at a low temperature (e.g., 0 °C or -10 °C) and add the acylating agent (e.g., acetyl chloride) dropwise. Allow the reaction to slowly warm to room temperature.

    • Rationale: Acylation is an exothermic reaction. Low temperatures can help control the reaction rate and improve selectivity, minimizing the formation of undesired byproducts.

  • Employ a Protective Group Strategy:

    • Action: If selectivity remains an issue, consider a protecting group strategy. Temporarily protect the more reactive terminal methylamino group before performing the acylation, then deprotect it in a subsequent step.

    • Rationale: This ensures the acylation occurs only at the desired nitrogen, though it adds steps to the synthesis. This is a common strategy in complex organic synthesis.

  • Optimize the Base and Solvent:

    • Action: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to scavenge the HCl byproduct without competing in the reaction. Ensure the solvent is anhydrous.

    • Rationale: The choice of base is critical. A primary or secondary amine base could react with the acylating agent. Water in the solvent will hydrolyze the acylating agent, reducing the yield.

Guide 2: Inconsistent Analytical Data (NMR & LC-MS)

Problem: Batch-to-batch analysis of the purified hydrochloride salt shows variability. ¹H NMR spectra have shifting peaks, and LC-MS shows inconsistent peak shapes or retention times.

Causality: The issues likely stem from the compound's physical properties as a hydrochloride salt, including hygroscopicity, pH sensitivity in solution, and potential for multiple protonation states.

Systematic Troubleshooting Protocol:

  • Standardize NMR Sample Preparation:

    • Action: Always use a fresh, high-quality deuterated solvent. For consistency, prepare samples at a standard concentration (e.g., 10 mg/mL).[10] Before analysis, ensure the sample is fully dissolved.

    • Rationale: Amine hydrochlorides can be sensitive to residual water or acid/base impurities in the NMR solvent, which can cause peak shifting or broadening.[8] Inconsistent concentrations can also lead to minor shifts.[8]

  • Confirm Protonation State with D₂O Exchange:

    • Action: To identify exchangeable N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum.

    • Rationale: The N-H proton peaks will disappear or significantly decrease in intensity after exchange with deuterium, confirming their identity.[8] This is a definitive way to distinguish them from C-H signals.

  • Optimize HPLC Method for Basic Compounds:

    • Action: Implement the strategies from FAQ #4. A robust starting point for method development is a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) at a pH between 2.5 and 3.0.

    • Rationale: Controlling the ionization of both the analyte and the stationary phase is key to achieving reproducible chromatography.[6] Formic acid helps to protonate the analyte consistently and suppress silanol interactions, leading to sharper, more symmetric peaks.[3]

Troubleshooting HPLC Peak Tailing

ParameterRecommended AdjustmentRationale
Mobile Phase pH Decrease to pH 2.5-3.0 using an acid modifier (e.g., formic acid).Suppresses ionization of residual silanol groups on the column, minimizing secondary interactions with the basic analyte.[6]
Buffer Concentration Increase buffer strength (e.g., 20-50 mM).Helps to maintain a consistent pH at the column surface, improving peak shape and reproducibility.[6]
Column Chemistry Switch to an end-capped or polar-embedded phase column.These columns are specifically designed to shield or eliminate surface silanols, providing better peak shapes for basic compounds.[4]
Temperature Increase column temperature (e.g., to 40 °C).Can improve mass transfer kinetics and reduce peak tailing, but should be monitored for compound stability.

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Combine Aniline Precursor and Anhydrous Solvent B 2. Cool to 0 °C under Inert Atmosphere A->B C 3. Add Acylating Agent Dropwise B->C D 4. Stir and Warm to Room Temperature C->D E 5. Quench Reaction (e.g., with NaHCO₃ soln) D->E Reaction Complete F 6. Extract with Organic Solvent E->F G 7. Dry Organic Layer (e.g., with MgSO₄) F->G H 8. Concentrate in vacuo G->H I 9. Dissolve Crude in Minimal Polar Solvent H->I Crude Product J 10. Add Anhydrous HCl (e.g., in Dioxane) I->J K 11. Induce Crystallization (Cooling/Anti-solvent) J->K L 12. Filter and Wash with Cold Ether K->L M 13. Dry under High Vacuum L->M

Caption: A typical workflow for the synthesis and purification of an amine hydrochloride salt.

Troubleshooting Logic for Purity Issues

G Start Impure Product (Post-Synthesis) CheckTLC Analyze Crude by TLC/LC-MS Start->CheckTLC MultipleSpots Multiple Spots/Peaks? CheckTLC->MultipleSpots SideReaction Potential Side Reactions (e.g., di-acylation) MultipleSpots->SideReaction Yes IncompleteReaction Incomplete Reaction MultipleSpots->IncompleteReaction No (Starting Material Present) PurificationIssue Purification Ineffective MultipleSpots->PurificationIssue No (Streaking/Broad Peak) OptimizeConditions Optimize Reaction: - Lower Temperature - Check Reagent Purity SideReaction->OptimizeConditions IncreaseTime Increase Reaction Time or Temperature IncompleteReaction->IncreaseTime ChangePurification Change Purification: - Different Solvent System - Column Chromatography PurificationIssue->ChangePurification Success Pure Product OptimizeConditions->Success IncreaseTime->Success ChangePurification->Success

Caption: Decision tree for troubleshooting common purity issues in organic synthesis.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). PMC. [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. [Link]

  • Phenylacetamide. Organic Syntheses Procedure. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Troubleshooting 1H NMR Spectroscopy. Department of Chemistry: University of Rochester. [Link]

  • Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Can Reproducibility in Chemical Research be Fixed? Enago Academy. [Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. RSC Publishing. [Link]

  • Troubleshooting. Department of Chemistry and Biochemistry - University of Maryland. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything! YouTube. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Acetanilide (N-phenylacetamide) Preparation NCERT guide. YouTube. [Link]

  • Acetamide, N-methyl-N-phenyl-. NIST WebBook. [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • Continual synthesis of N -(phenyl)-phenylacetamide. ResearchGate. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? Wiley Online Library. [Link]

  • Master Organic Chemistry. An Online Organic Chemistry Resource. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. MDPI. [Link]

    • Common Problems. SDSU NMR Facility – Department of Chemistry. [Link]

  • N-Methyl-2-phenylacetamide. PubChem. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]

  • N-Methylacetamide. Wikipedia. [Link]

  • Acetamide, N-phenyl-. NIST WebBook. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-Phenyl-Acetamide Derivatives: Scaffolds for Diverse Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-phenyl-acetamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active compounds. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have made it a privileged structure in drug discovery. This guide provides a comparative overview of various N-phenyl-acetamide derivatives, highlighting the impact of structural modifications on their biological activity. While direct experimental data on N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride (CAS 97454-51-8) is not extensively available in peer-reviewed literature, this document will explore structurally related and well-characterized N-phenyl-acetamide derivatives to provide a valuable comparative context for researchers and drug development professionals.

The N-Phenyl-Acetamide Core: A Versatile Pharmacophore

The fundamental N-phenyl-acetamide structure consists of a phenyl group attached to the nitrogen of an acetamide. This simple framework offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Key modification sites include the phenyl ring, the acetamide nitrogen, and the acetyl methyl group.

cluster_0 N-Phenyl-Acetamide Scaffold core Phenyl Phenyl Ring (Site for Aromatic Substitution) p1 p1 Phenyl->p1 Acetamide_N Acetamide Nitrogen (Site for N-alkylation/arylation) Acetamide_N->p2 Acetyl_Me Acetyl Methyl Group (Site for functionalization) Acetyl_Me->p3

Figure 1: Key modification sites on the N-phenyl-acetamide scaffold.

Comparative Analysis of N-Phenyl-Acetamide Derivatives

The versatility of the N-phenyl-acetamide scaffold is best illustrated by examining derivatives with distinct biological activities. This section compares representative examples from different therapeutic areas.

Carbonic Anhydrase Inhibitors

Certain N-phenyl-acetamide derivatives have been investigated as potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in various physiological and pathological processes, including glaucoma and cancer.[1]

Featured Derivative: 2-(2,3-Dioxoindolin-1-yl)-N-(4-sulfamoylphenyl)acetamide

  • Mechanism of Action: These derivatives typically feature a sulfonamide group that coordinates with the zinc ion in the active site of carbonic anhydrase, inhibiting its enzymatic activity.[1]

Derivative N-Phenyl-Acetamide Sulfonamide Derivative CA_Active_Site Carbonic Anhydrase Active Site (with Zn2+) Derivative->CA_Active_Site Binds to Inhibition Enzyme Inhibition CA_Active_Site->Inhibition Leads to Physiological_Effect Therapeutic Effect (e.g., Reduced Intraocular Pressure) Inhibition->Physiological_Effect

Figure 2: Mechanism of carbonic anhydrase inhibition.

Experimental Data Summary:

CompoundTarget IsoformInhibition Constant (Kᵢ)Reference
2-(2,3-Dioxoindolin-1-yl)-N-(4-sulfamoylphenyl)acetamidehCA II5.87 nM[1]
2-(2,3-Dioxoindolin-1-yl)-N-(4-sulfamoylphenyl)acetamidehCA XII7.91 nM[1]
Acetazolamide (Standard)hCA IINot specified in snippet[1]
Acetazolamide (Standard)hCA XII5.70 nM[1]
Antibacterial Agents

By incorporating heterocyclic moieties, the N-phenyl-acetamide scaffold can be transformed into potent antibacterial agents.

Featured Derivative: N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide

  • Mechanism of Action: While the precise mechanism for this class of compounds is not fully elucidated in the provided information, it is suggested that they may disrupt the bacterial cell membrane.[2]

Experimental Data Summary:

CompoundTarget BacteriaEC₅₀Reference
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Xanthomonas oryzae pv. oryzae (Xoo)156.7 µM[2]
Bismerthiazol (Standard)Xanthomonas oryzae pv. oryzae (Xoo)230.5 µM[2]
Thiodiazole Copper (Standard)Xanthomonas oryzae pv. oryzae (Xoo)545.2 µM[2]
Antidepressant Agents

Modification of the N-phenyl-acetamide structure has also yielded compounds with significant antidepressant activity.

Featured Derivative: 2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide derivatives

  • Mechanism of Action: Some of these derivatives are thought to exert their antidepressant effects through the inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.

Derivative N-Phenyl-Acetamide Derivative MAO_A Monoamine Oxidase A (MAO-A) Derivative->MAO_A Inhibits Inhibition Inhibition of MAO-A MAO_A->Inhibition Neurotransmitters Increased Levels of Serotonin & Norepinephrine Inhibition->Neurotransmitters Antidepressant_Effect Antidepressant Effect Neurotransmitters->Antidepressant_Effect

Figure 3: Proposed mechanism of antidepressant N-phenyl-acetamides.

Experimental Data Summary:

A study on a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives showed that they possessed moderate to good antidepressant activity in animal models, with some compounds showing better potential than standard drugs like moclobemide, imipramine, and fluoxetine.[3]

Experimental Protocols

General Synthesis of 2-Chloro-N-phenyl-acetamide Precursors

This is a common starting material for many of the discussed derivatives.

Protocol:

  • Dissolve the desired aniline derivative in a suitable solvent (e.g., glacial acetic acid).

  • Add sodium acetate to the solution.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride dropwise with stirring.

  • Continue stirring for a specified period (e.g., 2 hours).[3]

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter, wash with water, and recrystallize the crude product from a suitable solvent (e.g., ethanol).

cluster_0 Synthesis Workflow Start Aniline Derivative + Glacial Acetic Acid + Sodium Acetate Step1 Cooling (Ice Bath) Start->Step1 Step2 Add Chloroacetyl Chloride (Dropwise) Step1->Step2 Step3 Stirring (2 hours) Step2->Step3 Step4 Precipitation (in Cold Water) Step3->Step4 Step5 Filtration & Washing Step4->Step5 Step6 Recrystallization Step5->Step6 End Purified 2-Chloro-N- phenyl-acetamide Step6->End

Figure 4: General workflow for the synthesis of 2-chloro-N-phenyl-acetamide precursors.

In Vitro Carbonic Anhydrase Inhibition Assay

Protocol:

A standard method to determine the inhibitory activity against various CA isoforms involves measuring the enzyme's esterase activity.

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add the CA isoenzyme solution, a buffer (e.g., Tris-HCl), and the test compound solution.

  • Initiate the reaction by adding a substrate (e.g., 4-nitrophenyl acetate).

  • Monitor the change in absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ values.

Conclusion

The N-phenyl-acetamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Through targeted chemical modifications, derivatives can be synthesized to exhibit a wide range of pharmacological activities, including carbonic anhydrase inhibition, antibacterial effects, and antidepressant properties. The examples presented in this guide underscore the importance of structure-activity relationship studies in optimizing the potency and selectivity of these compounds. While specific data for this compound remains elusive in the public domain, the broader understanding of N-phenyl-acetamide derivatives provides a solid foundation for future research and development in this chemical space.

References

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]

Sources

Comparative analysis of the biological activity of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride analogs.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth comparison of the biological activity of N-phenyl-acetamide analogs, a significant class of compounds with broad therapeutic applications. This guide focuses on the structure-activity relationships that govern their efficacy as local anesthetics and antiarrhythmic agents, using Lidocaine as a benchmark for comparison.

Introduction: The Amino-Acetamide Scaffold

While the specific compound N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride lacks extensive documentation in public scientific literature, its core structure belongs to the well-established and therapeutically vital class of amino-acetamide analogs. These compounds form the chemical backbone of numerous local anesthetics and Class I antiarrhythmic drugs. Their biological activity is primarily mediated by their interaction with voltage-gated sodium channels.

This guide provides a comparative analysis of key analogs within this class, using the archetypal drug, Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), as a central reference point. By examining how systematic modifications to the three primary components of the scaffold—the aromatic ring, the intermediate amide chain, and the tertiary amine group—influence biological activity, we can derive critical insights into the structure-activity relationships (SAR) that drive potency, duration of action, and toxicity.

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for Lidocaine and its analogs is the blockade of voltage-gated sodium channels (VGSCs), which are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. By reversibly binding to a receptor site within the pore of the channel, these drugs physically obstruct the influx of sodium ions that is necessary for membrane depolarization.

This blockade is state-dependent, meaning the drugs exhibit a higher affinity for channels in the open or inactivated states than for channels in the resting state. This property is crucial for their clinical efficacy, as it allows for selective targeting of rapidly firing neurons (in pain pathways) or cardiomyocytes (in tachyarrhythmias) while having minimal effect on normally functioning cells.

cluster_membrane Cell Membrane Rest Resting State (Closed) Open Open State (Na+ Influx) Rest->Open Depolarization Inactive Inactivated State (Refractory) Open->Inactive Inactivation Inactive->Rest Repolarization Drug Lidocaine Analog (Cationic Form) Drug->Open High Affinity Block Drug->Inactive Highest Affinity Block AP Action Potential (Depolarization) AP->Rest Triggers

Caption: Experimental workflow for determining IC₅₀ using whole-cell patch-clamp.

Conclusion and Future Directions

The comparative analysis of N-phenyl-acetamide analogs demonstrates a clear and predictable structure-activity relationship. Potency and duration are primarily driven by the lipophilicity of the amine group and steric protection of the amide bond by the aromatic substituents. Onset of action is modulated by the pKa of the tertiary amine. However, increasing potency through lipophilicity often comes at the cost of increased cardiotoxicity.

Future drug development in this area will focus on designing analogs with high selectivity for specific sodium channel subtypes. For instance, developing compounds that selectively block the Nav1.7 channel, which is crucial for pain signaling, could lead to powerful analgesics with minimal cardiovascular or central nervous system side effects. This requires a deeper understanding of the subtle structural differences in the drug-binding sites among different channel isoforms, paving the way for the next generation of safer and more effective channel-blocking therapeutics.

References

  • Title: Structure-Activity Relationships of Local Anesthetics Source: British Journal of Anaesthesia URL: [Link]

  • Title: Voltage-Gated Sodium Channels: Structure, Function, and Pathophysiology Source: The Journal of Physiology URL: [Link]

  • Title: Patch Clamp Technique Source: Axon Instruments / Molecular Devices URL: [Link]

  • Title: The pKa and Onset of Action of Local Anesthetics Source: Anesthesiology URL: [Link]

A Guide to Inter-Laboratory Comparison of N-Methyl-2-methylamino-N-phenyl-acetamide Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure the reliability and comparability of analytical results across different laboratories.

Introduction: The Imperative of Analytical Consistency

In the pharmaceutical industry, the accuracy and precision of analytical testing are paramount to ensure the safety and efficacy of drug products. Testing of active pharmaceutical ingredients (APIs) is a routine and critical activity in many Official Medicines Control Laboratories (OMCLs)[1]. Inter-laboratory comparisons, also known as proficiency testing, are essential for evaluating the performance of different laboratories and ensuring the consistency of analytical results.[2][3] These studies involve multiple laboratories analyzing the same homogenous sample to assess the comparability of their results and identify any potential biases or discrepancies in their methodologies.[4]

This guide will delineate a structured approach to an inter-laboratory comparison for the quantitative analysis of this compound, a compound of interest in pharmaceutical research. The principles and methodologies described herein are grounded in established international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure a robust and scientifically valid comparison.[5][6][7]

Designing the Inter-Laboratory Study: A Blueprint for Reliability

A successful inter-laboratory comparison hinges on a well-designed study protocol. This ensures that the results are not only comparable but also provide meaningful insights into the performance of each participating laboratory.

Preparation and Distribution of the Test Material

The cornerstone of any proficiency test is the homogeneity and stability of the test material. A single batch of this compound should be prepared and meticulously characterized to establish a reference value. The material should then be divided into identical aliquots and distributed to the participating laboratories. To ensure the integrity of the study, the composition of the test material should be unknown to the participants.

Selection of Analytical Methods

For this inter-laboratory comparison, two widely used and robust analytical techniques will be employed: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are frequently utilized for the analysis of pharmaceutical compounds due to their high sensitivity, selectivity, and accuracy.[8][9] Participating laboratories will be instructed to use their own in-house validated methods based on the general protocols provided in this guide. This approach allows for an assessment of the variability introduced by different instrumentation and procedural nuances.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed experimental protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for structurally similar compounds and should be adapted and validated by each participating laboratory.[10][11][12]

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)[10][12]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape. For MS compatibility, phosphoric acid should be replaced with formic acid.[10][12]

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the provided test material in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 210-280 nm)

  • Analysis: Inject the calibration standards and the test sample into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the test sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To provide a highly selective and sensitive method for the identification and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Methanol or Dichloromethane (GC grade)

  • This compound reference standard

  • An appropriate internal standard (e.g., a deuterated analog)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard and the internal standard in a suitable solvent (e.g., methanol). Prepare calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve a known amount of the test material in the solvent and add the internal standard.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV[13]

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.

  • Analysis: Inject the prepared standards and sample into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the concentration of the analyte in the test sample.

Inter-Laboratory Comparison Data

The following tables present hypothetical data from an inter-laboratory comparison study involving five laboratories. The assigned value for the test material is 10.00 mg/g .

Table 1: Reported Concentrations of this compound (mg/g)
LaboratoryHPLC ResultGC-MS Result
Lab A9.9510.02
Lab B10.2510.18
Lab C9.809.85
Lab D10.5010.45
Lab E9.989.95
Table 2: Comparison of Method Validation Parameters
ParameterLaboratory ALaboratory BLaboratory CLaboratory DLaboratory E
HPLC
Accuracy (%)99.5102.598.0105.099.8
Precision (RSD%)0.81.21.01.50.7
Linearity (r²)0.99950.99910.99980.99850.9999
LOD (µg/mL)0.050.080.060.100.04
LOQ (µg/mL)0.150.250.180.300.12
GC-MS
Accuracy (%)100.2101.898.5104.599.5
Precision (RSD%)0.50.90.71.10.4
Linearity (r²)0.99980.99940.99990.99900.9999
LOD (ng/mL)0.50.80.61.00.4
LOQ (ng/mL)1.52.41.83.01.2

Statistical Analysis and Performance Evaluation

To objectively assess the performance of the participating laboratories, z-scores are calculated for each reported result. The z-score indicates how many standard deviations an individual result is from the assigned value.[14][15]

The formula for calculating the z-score is: z = (x - X) / σ where:

  • x is the value reported by the laboratory

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment (target standard deviation)

A common interpretation of z-scores in proficiency testing is:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Table 3: Z-Scores for the Reported HPLC and GC-MS Results

(Assuming a target standard deviation (σ) of 0.20 mg/g for this study)

LaboratoryHPLC Z-ScoreGC-MS Z-ScorePerformance
Lab A-0.250.10Satisfactory
Lab B1.250.90Satisfactory
Lab C-1.00-0.75Satisfactory
Lab D2.502.25Questionable
Lab E-0.10-0.25Satisfactory

Based on these results, Laboratory D's performance would be flagged as questionable, suggesting a need to review their analytical procedures for potential systematic errors.

Visualizing the Workflow

Diagrams are essential for clearly communicating complex experimental workflows.

Workflow cluster_prep Study Preparation cluster_eval Data Evaluation prep Preparation of Homogenous Test Material aliquot Aliquoting and Distribution prep->aliquot hplc HPLC Analysis aliquot->hplc gcms GC-MS Analysis aliquot->gcms data_sub Data Submission hplc->data_sub gcms->data_sub stat_analysis Statistical Analysis (Z-Scores) data_sub->stat_analysis report Performance Report stat_analysis->report

Caption: Overall workflow of the inter-laboratory comparison study.

HPLC_Workflow prep_mobile Mobile Phase Preparation hplc_analysis HPLC Injection and Data Acquisition prep_mobile->hplc_analysis prep_std Standard Preparation prep_std->hplc_analysis prep_sample Sample Preparation prep_sample->hplc_analysis calibration Calibration Curve Construction hplc_analysis->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for HPLC analysis.

Conclusion: Fostering a Culture of Quality

This guide has outlined a comprehensive approach for an inter-laboratory comparison of this compound analysis. By adhering to standardized protocols and employing robust statistical evaluation, such studies are invaluable for ensuring the consistency and reliability of analytical data across different laboratories. Ultimately, proficiency testing fosters a culture of continuous improvement and contributes to the overall quality and safety of pharmaceutical products.

References

  • National Center for Biotechnology Information. "2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide". PubChem Compound Summary for CID 5338575.
  • National Center for Biotechnology Information. "N-Methyl-2-phenylacetamide". PubChem Compound Summary for CID 81274.
  • SIELC Technologies. "Acetamide, N-methyl-N-phenyl-".
  • National Institute of Standards and Technology. "Acetamide, N-methyl-N-phenyl-". NIST Chemistry WebBook.
  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Directorate for the Quality of Medicines & HealthCare. "Testing of Active Pharmaceutical Ingredients (APIs)".
  • Al-Qahtani, A. H., & Al-Ghamdi, A. A. (2024). Evaluation of stability of (1R, 2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 1-8.
  • Human Metabolome Database.
  • European Union. "Interlaboratory comparisons". The Joint Research Centre.
  • International Council for Harmonisation. (2023).
  • The Best Consultant for ISO/IEC 17025 Accreditation.
  • BenchChem. "Application Notes and Protocols for the Analytical Detection of N-Butyl-2-(methylamino)acetamide".
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • AMSbiopharma. (2025).
  • BenchChem. "Inter-Laboratory Comparison of 2''-O-beta-L-galactopyranosylorientin Analysis: A Proficiency Testing Guide".
  • AOAC Intern
  • SIELC Technologies. "Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column".
  • Al-Tannak, N. F., & Al-Bairuty, G. A. (2021). Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. Scientific Reports, 11(1), 1-10.
  • Analytical Chemistry Class Notes.
  • Lab Manager. (2024).
  • U.S. Food and Drug Administration. (2011). Method of Analysis N–methyl–2-pyrrolidone.
  • ARL Bio Pharma. "Active Pharmaceutical Ingredient Testing".
  • Guidechem. "N-(4-(Methylamino)phenyl)acetamide hydrochloride 2444899-91-4 wiki".
  • Google Patents. (2016). CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard.
  • Wikipedia. "N-Methylacetamide".
  • AOCS.
  • National Institute of Standards and Technology. "Acetamide, N-phenyl-". NIST Chemistry WebBook.
  • LGC Standards.

Sources

A Senior Application Scientist's Guide to Verifying the Purity of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound such as N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride, even minute impurities can lead to altered pharmacological or toxicological profiles, failed experiments, and compromised patient safety. This guide provides a comprehensive, multi-tiered analytical workflow to rigorously assess and compare the purity of this compound from various suppliers.

The core philosophy of this guide is to employ a suite of orthogonal analytical techniques. No single method can provide a complete purity profile. By integrating data from physical, chromatographic, and spectroscopic analyses, we create a self-validating system that ensures a high degree of confidence in the final purity assessment. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q3A, which addresses impurities in new drug substances.[1][2][3][4][5]

Overall Purity Verification Workflow

The following diagram outlines the logical flow of analysis, starting from basic screening to definitive structural and quantitative assessments.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Chromatographic & Spectroscopic Analysis cluster_2 Phase 3: Compositional Verification cluster_3 Phase 4: Final Assessment A Receive Samples (Supplier A, B, C) B Visual Inspection (Color, Form) A->B C Melting Point Analysis B->C D HPLC-UV Purity Assay (Primary Quantification) C->D E LC-MS Impurity ID (If unknown peaks in HPLC) D->E F ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) D->F G GC-MS Analysis (Residual Solvents) D->G H Elemental Analysis (CHN) D->H I Compile & Compare Data D->I E->I F->I G->I H->I J Supplier Qualification Decision I->J

Caption: Overall workflow for purity verification.

Phase 1: Preliminary Assessment

Before engaging in resource-intensive analyses, simple physical tests can provide valuable initial insights and flag any grossly impure materials.

Visual Inspection

A simple but often overlooked step. The material from all suppliers should be a consistent, white to off-white crystalline powder. Any significant color variation, presence of foreign particulates, or clumping (suggesting hygroscopicity) should be noted.

Melting Point Analysis

Scientific Rationale: The melting point is a sensitive indicator of purity.[6] Pure crystalline compounds exhibit a sharp, well-defined melting point range (typically <1°C), whereas impurities will depress and broaden this range.[7][8]

Protocol:

  • Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin).

  • Load a small, dry sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary in the apparatus.

  • Heat rapidly to ~10°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid melts (T2). The melting range is T1-T2.

  • Perform the analysis in triplicate for each supplier's sample.

Comparative Data (Hypothetical):

SupplierAppearanceMelting Range (°C) (n=3, Mean ± SD)
Supplier A White crystalline powder165.1 - 165.8
Supplier B Off-white powder164.5 - 165.5
Supplier C Yellowish powder159.2 - 163.5
Reference N/A165 - 166

Interpretation: Supplier C's sample shows a significantly depressed and broad melting range, strongly indicating the presence of impurities.[7] Suppliers A and B are closer to the reference, with A showing a sharper range, suggesting higher purity.

Phase 2: Chromatographic Purity and Structural Confirmation

This phase employs high-resolution separation and spectroscopic techniques to quantify the main component and identify any organic impurities or residual solvents.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Scientific Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds in the pharmaceutical industry.[9] It separates the main compound from its impurities, and the peak area is proportional to the concentration of each component. A Photodiode Array (PDA) detector is used to confirm peak homogeneity and to suggest the identity of related substances by comparing UV spectra.[10]

hplc_workflow A Prepare Mobile Phase & Sample Solutions B Equilibrate HPLC System A->B C Inject Standard (System Suitability) B->C D Inject Samples (Supplier A, B, C) C->D E Data Acquisition (Chromatogram & UV Spectra) D->E F Integrate Peaks & Calculate Area % E->F G Assess Peak Purity with PDA F->G

Caption: HPLC analysis workflow.

Detailed HPLC Protocol:

  • Method Type: Reverse-Phase HPLC

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.[11]

Comparative Data (Hypothetical):

SupplierMain Peak RT (min)Purity by Area %Total Impurities (%)No. of Impurities >0.1%
Supplier A 12.5499.85%0.15%1
Supplier B 12.5599.52%0.48%3
Supplier C 12.5398.10%1.90%5

Interpretation: HPLC confirms the initial melting point analysis. Supplier A demonstrates the highest purity with only one minor impurity. Supplier C has a significantly lower purity and a more complex impurity profile, which would require further investigation and potential identification if above the ICH identification threshold.[1]

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Scientific Rationale: NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can provide quantitative purity information (qNMR).[12][13][14] ¹H NMR confirms the proton environment of the molecule, while ¹³C NMR confirms the carbon backbone. The presence of unexpected signals can indicate impurities.[15][16]

Protocol:

  • Accurately weigh ~5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Process the data (Fourier transform, phase, and baseline correction).

  • Integrate the ¹H NMR signals and compare the relative integrals to the expected molecular structure.

  • Compare the chemical shifts to known literature values or predicted spectra.

Comparative Data (Hypothetical):

Supplier¹H NMR Result¹³C NMR ResultImpurity Signals Noted
Supplier A Spectrum consistent with structure. Correct integrations.All expected carbon signals present.Trace signal at 2.1 ppm (likely residual acetone).
Supplier B Spectrum consistent with structure.All expected carbon signals present.Small, broad signals in the aromatic region.
Supplier C Spectrum generally consistent, but with distorted integrations for methyl groups.Additional signals observed at ~170 ppm and ~40 ppm.Multiple unidentifiable signals present.

Interpretation: The NMR data for Supplier A confirms the identity and high purity of the compound. The data for Supplier C indicates the presence of significant impurities, with signals suggesting a possible related amide and amine impurities, corroborating the HPLC results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Scientific Rationale: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.[17][18][19][20][21] Regulatory guidelines like ICH Q3C strictly limit the presence of residual solvents based on their toxicity.[2]

Protocol:

  • Prepare samples by dissolving a known amount of material in a suitable high-boiling-point solvent (e.g., DMSO).

  • Use a headspace autosampler to inject the vapor phase into the GC-MS system.

  • Separate the components on a suitable capillary column (e.g., DB-624).

  • Identify eluted peaks by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify using a pre-prepared calibration curve of common solvents.

Interpretation: This analysis would check for common synthesis solvents like Toluene, Acetone, Isopropanol, etc. All suppliers should be below the acceptable limits defined in ICH Q3C.

Phase 3: Compositional Verification

Elemental Analysis (CHN)

Scientific Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[22][23] This is a fundamental test to confirm the empirical formula (C₁₁H₁₇N₂O·HCl for the hydrochloride salt) and to detect inorganic impurities or incorrect salt formation that would not be visible by HPLC or NMR.[24][25]

Comparative Data (Hypothetical):

  • Theoretical for C₁₁H₁₇N₂O·HCl: C, 57.76%; H, 7.93%; N, 12.25%

Supplier% Carbon (±0.4%)% Hydrogen (±0.4%)% Nitrogen (±0.4%)
Supplier A 57.65%7.88%12.21%
Supplier B 57.49%7.81%12.15%
Supplier C 56.98%8.15%11.89%

Interpretation: The results for Supplier A are in excellent agreement with the theoretical values. Supplier B is acceptable, while Supplier C shows a significant deviation, particularly in carbon and nitrogen content, suggesting the presence of an impurity with a different elemental composition or that the material is not the correct hydrochloride salt.

Summary and Final Recommendation

This multi-faceted analysis provides a clear and robust comparison of the purity of this compound from three potential suppliers.

Final Purity Summary Table:

Analytical TestSupplier ASupplier BSupplier C
Melting Point Sharp, within rangeSharp, within rangeBroad, depressed
HPLC Purity 99.85% 99.52%98.10%
NMR Confirmation Consistent, trace solventConsistentInconsistent, impurities
Elemental Analysis Excellent agreement Good agreementPoor agreement
Overall Assessment Highest Purity Acceptable PurityUnacceptable Purity

Based on the comprehensive data gathered, Supplier A provides this compound of the highest purity and quality. The material meets all specifications, with orthogonal methods confirming its identity, strength, and low impurity profile.

Supplier B provides material of acceptable purity that may be suitable for less sensitive applications, though the higher number of impurities should be noted.

Supplier C provides material that fails to meet the required quality standards. The significant discrepancies in melting point, HPLC purity, NMR, and elemental analysis indicate a substantially impure or incorrect product. This supplier should be disqualified.

By adopting this rigorous, evidence-based workflow, researchers and drug development professionals can confidently select high-quality starting materials, ensuring the integrity and success of their scientific endeavors.

References

  • Method for the determination of N-methyl-2-pyrrolidone (NMP) content in polyimide resin pre-impregnated fabric. Google Patents.
  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Available from: [Link]

  • Acetamide, N-methyl-N-phenyl- SIELC Technologies. Available from: [Link]

  • NMR Analysis. Impact Analytical. Available from: [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available from: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). Available from: [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. Available from: [Link]

  • Elemental & TOC analyzers for the pharmaceutical industry. Elementar. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • GC/MS Identification of Impurities. Medistri SA. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). Available from: [Link]

  • Melting point determination. SSERC. Available from: [Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. Available from: [Link]

  • How Do You Accurately Measure Melting Points For Purity Analysis? YouTube. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica. Available from: [Link]

  • Acetamide, N-methyl-N-phenyl-. NIST WebBook. Available from: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]

  • How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure. Available from: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available from: [Link]

  • Melting point determination. University of Calgary. Available from: [Link]

  • MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available from: [Link]

  • Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Malvern Panalytical. Available from: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food and Drug Administration. Available from: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available from: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available from: [Link]

  • Impurities in New Drug Substances - ICH Q3. Scribd. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules to establish a robust framework for its safe utilization and disposal. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures.

Hazard Assessment: An Evidence-Based Approach

Due to the novelty of this compound, a comprehensive hazard profile has been constructed by examining related chemical structures. The primary surrogates used for this assessment are N-Methyl-2-(methylamino)acetamide HCl and various substituted N-phenyl acetamides.

Based on these related compounds, this compound is anticipated to be harmful if swallowed, and may cause skin and serious eye irritation.[1] It may also lead to respiratory irritation.[1] Inhalation of dust or fumes should be avoided, and direct contact with the skin and eyes must be prevented.[2]

Table 1: Hazard Identification based on Structurally Similar Compounds

Hazard StatementClassificationRationale based on Surrogate Compounds
Harmful if swallowedAcute Toxicity (Oral), Category 4Data from N-[3-(methylamino)phenyl]acetamide and N,N-Diethyl-2-phenylacetamide indicate oral toxicity.[1][3]
Causes skin irritationSkin Irritation, Category 2N-[3-(methylamino)phenyl]acetamide is a known skin irritant.[1] General handling procedures for amides recommend avoiding skin contact.[4][5]
Causes serious eye irritationEye Irritation, Category 2N-[3-(methylamino)phenyl]acetamide is classified as a serious eye irritant.[1]
May cause respiratory irritationSTOT SE 3Inhalation of dust from similar compounds can lead to respiratory tract irritation.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the potential hazards associated with this compound. The following table outlines the minimum required PPE, with an explanation of the protective reasoning for each.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecific RecommendationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To protect against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which may cause irritation. Gloves must be inspected before use and changed regularly, or immediately if contaminated.[2]
Body Protection A lab coat or chemical-resistant apron.To protect the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.To minimize the inhalation of airborne particles that can cause respiratory irritation.[1][2]

Operational Plan: From Receipt to Use

A clear and logical workflow is essential for the safe handling of any chemical. The following diagram and procedural steps outline a self-validating system for managing this compound in the laboratory.

G cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management receipt Receive Shipment inspect Inspect for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Compound fume_hood->weighing dissolution Prepare Solution weighing->dissolution solid_waste Contaminated Solid Waste dissolution->solid_waste liquid_waste Unused Solutions dissolution->liquid_waste disposal Dispose as Hazardous Chemical Waste solid_waste->disposal liquid_waste->disposal

Caption: A logical flow for the disposal of waste generated from handling the compound.

By adhering to these guidelines, laboratory professionals can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Material Safety Data Sheet - N-Methylacetamide, 99+%. (N.D.). Cole-Parmer. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.